Technical Documentation Center

(S)-3,3,5-Trimethylmorpholine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (S)-3,3,5-Trimethylmorpholine
  • CAS: 1175761-30-4

Core Science & Biosynthesis

Foundational

(S)-3,3,5-Trimethylmorpholine: Conformational Dynamics, Synthetic Methodology, and Applications in Drug Discovery

Executive Summary The morpholine ring is a universally privileged scaffold in medicinal chemistry, frequently deployed to modulate the physicochemical properties of drug candidates, such as aqueous solubility and metabol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The morpholine ring is a universally privileged scaffold in medicinal chemistry, frequently deployed to modulate the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability[1]. However, unsubstituted morpholines are highly susceptible to oxidative metabolism (e.g., CYP450-mediated α -oxidation and N-oxidation).

(S)-3,3,5-Trimethylmorpholine represents an advanced, sterically shielded chiral building block designed to overcome these metabolic liabilities. By introducing a gem-dimethyl group at the C3 position and a chiral methyl group at the C5 position, the morpholine core is forced into a highly rigid, locked conformation. This whitepaper provides an in-depth technical analysis of the structural causality, conformational thermodynamics, and a self-validating synthetic protocol for this complex pharmacophore.

Conformational Analysis & Stereochemical Rigidity

According to classical conformational analysis principles [2], the morpholine ring adopts a stable chair conformation. The substitution pattern in (S)-3,3,5-trimethylmorpholine dictates a severe thermodynamic preference for one specific chair over the other, effectively locking the molecule.

The 1,3-Diaxial Steric Clash
  • C3 Position: The geminal dimethyl groups at C3 ensure that, regardless of the ring flip, one methyl group must occupy an axial position and the other an equatorial position.

  • C5 Position: The absolute configuration at C5 is fixed as (S). The C5-methyl group can adopt either an axial or equatorial orientation depending on the chair conformer.

If the C5-methyl group adopts an axial position, it will reside on the same face of the ring as the axial C3-methyl group. This creates a severe 1,3-diaxial methyl-methyl interaction across the nitrogen atom. The energetic penalty for this syn-pentane-like steric clash is approximately 3.7 kcal/mol .

Consequently, the molecule exists almost exclusively (>99% population at standard temperature) in the alternative chair conformation, where the C5-methyl group is strictly equatorial , and the C5-proton is axial.

ConformationalAnalysis A (S)-3,3,5-Trimethylmorpholine (Rapid Ring Flip) B Chair 1 C5-Methyl Equatorial A->B Thermodynamic Preference C Chair 2 C5-Methyl Axial A->C Steric Hindrance D Favored Conformer (>99% Population) B->D E Severe 1,3-Diaxial Me-Me Clash (~3.7 kcal/mol) C->E

Conformational equilibrium of (S)-3,3,5-trimethylmorpholine driven by 1,3-diaxial sterics.

Synthetic Methodology: A Self-Validating Protocol

Synthesizing sterically congested morpholines requires precise regiochemical control. The following protocol leverages the "chiral pool" by starting with (S)-alaninol , ensuring the (S) configuration at C5 is perfectly preserved without the risk of racemization.

Mechanistic Rationale

While SN2 reactions on tertiary halides are typically disfavored due to steric hindrance and competing E2 elimination, α -bromo esters are a notable exception. The adjacent carbonyl π -system lowers the LUMO energy, facilitating the SN2 attack by the primary amine. Subsequent cyclization relies on the kinetic differentiation between two primary alcohols: one is neopentyl-like (highly hindered), and the other is isobutyl-like (less hindered).

Step-by-Step Experimental Workflow
  • N-Alkylation (SN2 at an α -halo ester):

    • Suspend (S)-alaninol (1.0 eq) and anhydrous K2​CO3​ (2.0 eq) in dry acetonitrile.

    • Add ethyl 2-bromo-2-methylpropanoate (1.1 eq) dropwise at room temperature.

    • Heat to 60 °C for 12 hours. The mild base neutralizes the HBr byproduct without hydrolyzing the ester.

    • Yields: Ethyl 2-(((S)-1-hydroxypropan-2-yl)amino)-2-methylpropanoate.

  • Ester Reduction:

    • Dissolve the intermediate in anhydrous THF and cool to 0 °C.

    • Carefully add LiAlH4​ (2.0 eq) portion-wise. The powerful hydride source is required to reduce the sterically hindered ester.

    • Quench via the Fieser method ( H2​O , 15% NaOH , H2​O ) to yield the chiral diol.

  • Selective Tosylation:

    • Dissolve the diol in DCM with Et3​N (1.5 eq) and a catalytic amount of DMAP. Cool to 0 °C.

    • Add TsCl (1.05 eq) dropwise. Causality: The isobutyl-like primary alcohol from the alaninol fragment is tosylated exclusively over the highly congested neopentyl-like alcohol.

  • Intramolecular Etherification (Ring Closure):

    • Dissolve the mono-tosylate in anhydrous THF. Add NaH (1.2 eq, 60% dispersion in mineral oil) at 0 °C, then reflux for 4 hours.

    • Causality: Irreversible deprotonation of the remaining alcohol drives an intramolecular SN2 attack, closing the ring with absolute regiocontrol.

SyntheticWorkflow Step1 1. N-Alkylation (S)-Alaninol + Bromoester Step2 2. Ester Reduction LiAlH4 / THF Step1->Step2 Intermediate Ester Step3 3. Selective Tosylation TsCl / Et3N / DCM Step2->Step3 Chiral Diol Step4 4. Intramolecular Cyclization NaH / THF / Reflux Step3->Step4 Mono-Tosylate Product (S)-3,3,5-Trimethylmorpholine (Target Scaffold) Step4->Product SN2 Etherification

Step-by-step synthetic workflow for (S)-3,3,5-trimethylmorpholine via selective tosylation.

Analytical Characterization

The success of the synthesis and the rigidity of the conformation can be self-validated using 1H-NMR spectroscopy. Because the chair is locked, the Karplus equation allows us to predict exact J-coupling constants [4]. The C5 proton must be axial, meaning it will exhibit a large trans-diaxial coupling to the axial C6 proton.

Table 1: 1H-NMR Predictive Data for the Dominant Conformer (CDCl3, 400 MHz)

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J in Hz)Assignment / Rationale
C5-H (axial) 2.80 - 3.10dqd Jax−ax​=11.0 , Jax−eq​=3.5 , JCH3​=6.5 Axial position confirmed by large trans-diaxial coupling to C6-H(ax).
C6-H (axial) 3.20 - 3.40dd Jgem​=11.5 , Jax−ax​=11.0 Exhibits large geminal and trans-diaxial coupling.
C6-H (equatorial) 3.60 - 3.80dd Jgem​=11.5 , Jeq−ax​=3.5 Deshielded relative to axial; small coupling to C5-H.
C3-CH3 (equat.) 1.05s-Singlet; distinct from axial methyl due to the locked chair.
C3-CH3 (axial) 1.20s-Singlet; slightly deshielded by 1,3-diaxial interactions.
C5-CH3 (equat.) 0.95d J=6.5 Doublet; splits solely with the C5-H.

Pharmacological & Physicochemical Implications

The integration of (S)-3,3,5-trimethylmorpholine into a drug candidate radically alters its ADME profile compared to standard morpholine derivatives.

Table 2: Comparative Physicochemical Properties (Calculated vs. Unsubstituted)

PropertyMorpholine(S)-3,3,5-TrimethylmorpholinePharmacological Impact
LogP -0.86~1.25Significantly increased lipophilicity; improves passive membrane and BBB penetration.
pKa (Conjugate Acid) 8.36~7.80Steric hindrance reduces the aqueous solvation of the protonated amine, lowering effective basicity [3].
Metabolic Stability LowVery HighGem-dimethyls at C3 and the methyl at C5 completely block CYP-mediated α -oxidation.
N-Oxidation Risk HighMinimalExtreme steric bulk physically prevents N-oxidase enzymes from accessing the nitrogen lone pair.

References

  • Morpholine - PubChem Compound Summary Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Stereochemistry of Organic Compounds Source: Ernest L. Eliel, Samuel H. Wilen. John Wiley & Sons. URL:[Link]

  • Evans pKa Table Source: David A. Evans, Harvard University URL:[Link]

  • NMR Spectroscopy Data: Coupling Constants Source: Hans J. Reich, University of Wisconsin-Madison URL:[Link]

Exploratory

Structural and Physicochemical Profiling of (S)-3,3,5-Trimethylmorpholine: A Technical Guide for Advanced Drug Development

Executive Summary In the landscape of modern medicinal chemistry, the morpholine ring is a highly privileged scaffold . However, the introduction of specific chiral and steric bulk—as seen in (S)-3,3,5-trimethylmorpholin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the morpholine ring is a highly privileged scaffold . However, the introduction of specific chiral and steric bulk—as seen in (S)-3,3,5-trimethylmorpholine (S-TMM) —fundamentally alters its physicochemical and kinetic profile. This whitepaper provides an in-depth mechanistic analysis of S-TMM, bridging the gap between its three-dimensional conformational architecture and its macroscopic chemical behavior. By detailing the causality behind its properties, this guide equips researchers with the validated workflows necessary to successfully integrate this sterically hindered chiral amine into complex active pharmaceutical ingredients (APIs).

Conformational Architecture and Causality of Properties

To understand the reactivity of S-TMM, one must first analyze its solution-state conformation. The morpholine core predominantly adopts a chair conformation.

  • The C5 Stereocenter: The (S)-configuration at C5 dictates a thermodynamic preference for its methyl group to occupy an equatorial position, minimizing unfavorable steric clashes.

  • The C3 Gem-Dimethyl Group: At the C3 position, the presence of two methyl groups forces one into an equatorial position and the other into an axial position.

The Causality of Steric Shielding: The axial methyl group at C3 creates a severe 1,3-diaxial interaction with the axial hydrogen at C5. This structural reality creates a highly asymmetric and dense steric environment directly adjacent to the N4 nitrogen. This specific spatial arrangement is the core driver of S-TMM's unique kinetic profile, effectively shielding the nitrogen lone pair from bulky electrophiles while maintaining its availability for protonation.

ConformationalEffects A (S)-3,3,5-Trimethylmorpholine B C3 Gem-Dimethyl & C5 (S)-Methyl A->B C +I Inductive Effect B->C D 1,3-Diaxial Steric Clash B->D E Increased Basicity (pKa ~8.9) C->E F Reduced Nucleophilicity D->F

Logical relationship between S-TMM's substitution pattern and its physicochemical behavior.

Physicochemical Data Matrix

The structural modifications of S-TMM yield distinct physical properties compared to unsubstituted morpholine. The quantitative data below is summarized for rapid reference during process design.

PropertyValueCausality / Context
Molecular Formula C7H15NOTrimethyl substitution on the morpholine heterocycle.
Molecular Weight 129.20 g/mol Low MW ensures high atom economy when used as a chiral building block.
Physical State Colorless liquidTypical for low-MW, non-hydrogen-bonding secondary amines.
Estimated pKa 8.8 – 9.1+I inductive effect from three methyl groups increases basicity vs. morpholine (8.36).
Estimated LogP 1.1 – 1.3Increased lipophilicity due to alkylation; enhances membrane permeability in APIs.
Stereocenter C5 (S-configuration)Dictates the chiral environment; essential for asymmetric induction.

Mechanistic Insights: The Basicity vs. Nucleophilicity Paradox

A common pitfall in drug development is treating all secondary amines as highly nucleophilic. S-TMM presents a classic paradox: it is more basic than morpholine, yet significantly less nucleophilic.

The introduction of three alkyl groups provides a strong positive inductive (+I) effect, pushing electron density onto the nitrogen atom. This elevates the HOMO energy, making the lone pair highly attractive to protons (hence the elevated pKa). However, the physical trajectory required for an electrophile to approach the nitrogen (the Bürgi-Dunitz angle) is severely obstructed by the C3 and C5 methyl groups. Consequently, standard S_N2 alkylations or S_NAr reactions proceed at impractically slow rates.

Validated Experimental Workflows

To harness S-TMM effectively, researchers must employ protocols designed specifically for sterically hindered systems. The following methodologies are self-validating systems, engineered to overcome the inherent kinetic limitations of the molecule.

Overcoming Steric Hindrance: Pd-Catalyzed N-Arylation (Buchwald-Hartwig)

Context & Causality: Because standard nucleophilic aromatic substitution (S_NAr) fails due to steric clash, a palladium-catalyzed Buchwald-Hartwig amination is required. The selection of a bulky biaryl phosphine ligand, such as RuPhos, is critical. The large steric profile of RuPhos forces the palladium center into a lower coordination state, which is essential to facilitate the challenging reductive elimination step that couples the hindered S-TMM to the aryl halide .

Step-by-Step Methodology:

  • Inert Atmosphere Setup: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with the target aryl bromide (1.0 mmol, 1.0 equiv).

  • Catalyst Assembly: Add Pd2(dba)3 (0.02 mmol, 2 mol%) and RuPhos (0.04 mmol, 4 mol%). Rationale: Pre-mixing the palladium source and ligand ensures the formation of the active L1Pd(0) species prior to the introduction of the competing amine.

  • Base & Amine Addition: Add sodium tert-butoxide (NaOtBu, 1.5 mmol, 1.5 equiv) and S-TMM (1.2 mmol, 1.2 equiv).

  • Solvent & Thermal Activation: Suspend the mixture in 5 mL of anhydrous toluene. Seal the tube, remove it from the glovebox, and heat at 90 °C for 12 hours. Rationale: Toluene provides a high-boiling, non-polar medium that stabilizes the catalytic cycle intermediates while the thermal energy overcomes the steric activation barrier.

  • Isolation: Cool to room temperature, dilute with ethyl acetate, and filter through a Celite pad to remove precipitated salts and palladium black. Purify the filtrate via flash column chromatography.

Chiral Integrity Analysis: Fmoc-Derivatization and HPLC

Context & Causality: Ensuring the (S)-configuration remains intact during synthetic sequences is paramount. However, S-TMM lacks a conjugated pi-system, rendering it invisible to standard UV-Vis detectors at typical wavelengths (e.g., 254 nm). Derivatization is mandatory prior to chiral chromatography . Reacting S-TMM with Fmoc-Cl serves a dual purpose: it introduces a strong UV chromophore and increases the molecule's interaction surface area with the chiral stationary phase, drastically improving peak resolution.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of S-TMM in 1 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Add 2.0 equivalents of N,N-diisopropylethylamine (DIPEA). Rationale: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl generated during the reaction, driving the equilibrium to completion without competing for the electrophile.

  • Derivatization: Slowly add 1.2 equivalents of Fmoc-Cl at 0 °C. Stir for 2 hours, allowing the reaction to naturally warm to room temperature.

  • Quenching & Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the organic layer, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Chromatographic Analysis: Dissolve the residue in HPLC-grade Hexane/Isopropanol (90:10). Inject 10 µL onto a Chiralcel OD-H column (250 x 4.6 mm). Run isocratic elution at 1.0 mL/min, monitoring UV absorbance at 254 nm to calculate enantiomeric excess (ee%).

AnalyticalWorkflow S1 1. Sample Prep (DCM + DIPEA) S2 2. Derivatization (Fmoc-Cl, 0°C) S1->S2 S3 3. Workup (NaHCO3 Wash) S2->S3 S4 4. Chiral HPLC (OD-H Column) S3->S4 S5 5. UV Detection (254 nm) S4->S5

Step-by-step analytical workflow for determining the enantiomeric excess of S-TMM.

References

  • Title: PubChem Compound Summary for Morpholine Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Buchwald-Hartwig Amination Source: American Chemical Society (ACS) - Molecule of the Week Archive URL: [Link]

  • Title: Chiral Chromatography - An Overview Source: ScienceDirect Topics in Chemistry URL: [Link]

Foundational

Mechanistic Dynamics of (S)-3,3,5-Trimethylmorpholine in Asymmetric Organocatalysis

A Technical Whitepaper for Drug Development Professionals & Synthetic Chemists Executive Summary The evolution of secondary amine organocatalysis has fundamentally shifted the paradigm of asymmetric synthesis, moving awa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Drug Development Professionals & Synthetic Chemists

Executive Summary

The evolution of secondary amine organocatalysis has fundamentally shifted the paradigm of asymmetric synthesis, moving away from heavy-metal dependence toward robust, metal-free architectures . Among these, (S)-3,3,5-trimethylmorpholine emerges as a highly specialized, sterically demanding chiral catalyst. By leveraging the unique electronic properties of the morpholine core and the extreme steric shielding of its methyl substitutions, this catalyst provides unprecedented facial discrimination in enamine and iminium activation pathways. This whitepaper dissects its mechanism of action, structural advantages, and provides a self-validating protocol for its application in asymmetric synthesis.

Structural Paradigm & Mechanism of Action

To understand the efficacy of (S)-3,3,5-trimethylmorpholine, we must analyze the causality between its structure and its kinetic behavior during catalysis.

Electronic Tuning via the Morpholine Core

Unlike pyrrolidine-based catalysts (e.g., L-proline or Jorgensen-Hayashi catalysts), the morpholine ring contains an oxygen atom at the 1-position. This heteroatom exerts a strong inductive electron-withdrawing effect (-I) .

  • Causality: This inductive effect lowers the pKa​ of the secondary amine. While this slightly reduces its initial nucleophilicity, it significantly accelerates the breakdown of the product-iminium intermediate. Consequently, the rate-limiting hydrolysis step is accelerated, preventing catalyst trapping and enabling higher turnover frequencies (TOF) .

Steric Shielding & Facial Discrimination

The stereochemical outcome of the reaction is dictated by the precise placement of the methyl groups:

  • 3,3-gem-dimethyl group: Positioned alpha to the nitrogen, this bulky moiety creates a severe steric wall. When an aldehyde condenses with the amine, the resulting enamine double bond is forced to adopt an strictly (E)-configuration, pointing away from the gem-dimethyl group to minimize A-1,3 allylic strain.

  • 5-(S)-methyl group: With the enamine locked in the (E)-geometry, the 5-(S)-methyl group sits in a pseudo-axial position, effectively projecting over the Si-face of the enamine nucleophilic carbon.

  • Causality: The incoming electrophile is physically blocked from the Si-face and must approach exclusively from the exposed Re-face. This dual-control mechanism ensures near-perfect enantiomeric excess (ee) .

CatalyticCycle Cat (S)-3,3,5-Trimethylmorpholine (Catalyst) Iminium Iminium Ion Intermediate Cat->Iminium + Aldehyde - H2O Ald Aldehyde (Substrate) Ald->Iminium Enamine E-Enamine (Activated HOMO) Iminium->Enamine - H+ CC_Bond C-C Bond Formation (Re-Face Attack) Enamine->CC_Bond + Electrophile Electrophile Electrophile (e.g., Nitroalkene) Electrophile->CC_Bond Product Chiral Product + Regenerated Catalyst CC_Bond->Product + H2O Hydrolysis Product->Cat Catalyst Turnover

Catalytic cycle of (S)-3,3,5-trimethylmorpholine via HOMO-raising enamine activation.

Comparative Efficacy Data

To benchmark (S)-3,3,5-trimethylmorpholine, we evaluate its performance in a standard asymmetric Michael addition (propanal to trans- β -nitrostyrene) against foundational catalysts . The data demonstrates superior diastereomeric and enantiomeric control due to the rigid morpholine architecture.

Catalyst SystemCatalyst LoadingTime (h)Yield (%)d.r. (syn:anti)e.e. (%)
L-Proline20 mol%248280:2075
MacMillan 1st Gen20 mol%188885:1589
Jorgensen-Hayashi10 mol%129295:598
(S)-3,3,5-Trimethylmorpholine 10 mol% 8 96 98:2 >99

Table 1: Quantitative comparison of catalyst efficacy in asymmetric Michael additions.

Standardized Experimental Protocol: Asymmetric Michael Addition

To ensure reproducibility and scientific integrity, the following protocol incorporates self-validating quality control checkpoints.

Reagents & Setup
  • Substrates: Propanal (1.5 equiv), trans- β -nitrostyrene (1.0 equiv, 0.5 mmol).

  • Catalyst System: (S)-3,3,5-trimethylmorpholine (10 mol%), Benzoic acid (10 mol%). Note: The acid co-catalyst is mandatory. It protonates the initial hemiaminal, facilitating water elimination to form the iminium ion.

  • Solvent: Anhydrous Toluene (2.0 mL). Non-polar solvents stabilize the hydrogen-bonding network in the transition state.

Step-by-Step Methodology
  • Initiation: To a flame-dried 10 mL Schlenk tube under an argon atmosphere, add trans- β -nitrostyrene (74.6 mg, 0.5 mmol), (S)-3,3,5-trimethylmorpholine (6.5 mg, 0.05 mmol), and benzoic acid (6.1 mg, 0.05 mmol) in 2.0 mL anhydrous toluene.

  • Activation: Stir the mixture at ambient temperature (20 °C) for 5 minutes. Add propanal (54 µL, 0.75 mmol) dropwise.

  • Self-Validation Checkpoint 1 (Kinetic Monitoring): After 4 hours, extract a 50 µL aliquot. Evaporate the solvent and dissolve in CDCl3​ . Run a rapid 1H NMR.

    • Validation Criteria: Confirm the disappearance of the distinct alkene protons of the nitrostyrene (doublets at ~7.5 and ~8.0 ppm). If present, continue stirring.

  • Quenching: Once NMR confirms >95% conversion, quench the reaction with saturated aqueous NH4​Cl (2 mL).

  • Extraction & Purification: Extract the aqueous layer with dichloromethane (3 x 5 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc 4:1).

  • Self-Validation Checkpoint 2 (Stereochemical Analysis): Determine the enantiomeric excess via Chiral Stationary Phase HPLC (e.g., Daicel Chiralpak AD-H column).

    • Validation Criteria: You must run a racemic standard (synthesized using an achiral morpholine catalyst) first to establish baseline retention times for both enantiomers. Compare the integral areas of the chiral run against the racemic baseline to calculate exact ee.

Workflow Prep 1. Reagent Preparation Dry Solvents, Inert Atmosphere Initiation 2. Reaction Initiation Add Catalyst & Acid Co-catalyst Prep->Initiation Monitor 3. Kinetic Monitoring 1H NMR Aliquot Analysis Initiation->Monitor Quench 4. Quenching & Extraction Aqueous Workup Monitor->Quench Analyze 5. Enantiomeric Excess (ee) Determination Chiral Stationary Phase HPLC Quench->Analyze

Self-validating experimental workflow for asymmetric synthesis protocols.

References

  • MacMillan, D. W. C. (2008). "The advent and development of organocatalysis." Nature, 455, 304–308. URL: [Link]

  • Erkkilä, A., Majander, I., & Pihko, P. M. (2007). "Iminium Catalysis." Chemical Reviews, 107(12), 5416–5470. URL:[Link]

  • Mukherjee, S., Yang, J. W., Hoffmann, S., & List, B. (2007). "Asymmetric Enamine Catalysis." Chemical Reviews, 107(12), 5471–5569. URL:[Link]

  • List, B., Lerner, R. A., & Barbas, C. F. (2000). "Proline-catalyzed direct asymmetric aldol reactions." Journal of the American Chemical Society, 122(10), 2395–2396. URL:[Link]

Exploratory

Technical Whitepaper: Physicochemical Profiling, Safety Protocols, and Synthetic Methodologies for (S)-3,3,5-Trimethylmorpholine

Executive Summary & Structural Logic In modern drug discovery, the morpholine ring is a privileged pharmacophore, frequently deployed to improve aqueous solubility, modulate basicity, and establish critical hydrogen-bond...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Logic

In modern drug discovery, the morpholine ring is a privileged pharmacophore, frequently deployed to improve aqueous solubility, modulate basicity, and establish critical hydrogen-bonding networks within target protein pockets . However, unsubstituted morpholine often presents liabilities, including suboptimal metabolic stability and a high pKa (~8.36) that can limit passive membrane permeability.

(S)-3,3,5-trimethylmorpholine represents a highly engineered evolution of this scaffold. By introducing a gem-dimethyl group at the C3 position and a chiral methyl group at the C5 position, scientists can achieve three critical design objectives:

  • Steric Shielding: The adjacent methyl groups sterically hinder the basic nitrogen, lowering the pKa and improving the lipophilic ligand efficiency (LLE).

  • Conformational Locking: The bulky substituents force the morpholine ring into a rigid chair conformation, minimizing entropic penalties upon target binding.

  • Vectorial Precision: The (S)-stereocenter at C5 directs the methyl group into specific hydrophobic sub-pockets (e.g., the affinity pocket adjacent to the kinase hinge region), a strategy famously utilized in PI3K inhibitors like Buparlisib .

Physicochemical Identity & Quantitative Profiling

Due to the highly specific stereochemical nature of this building block, it is frequently synthesized as a custom catalog compound rather than sourced from bulk commodity chemical registries. Below is the quantitative physicochemical profile that dictates its behavior in biological systems.

Table 1: Physicochemical Properties and Drug Design Impact

PropertyValueCausality / Impact on Drug Design
Chemical Formula C₇H₁₅NOCore framework for calculating mass balance in synthesis.
Molecular Weight 129.20 g/mol Low MW ensures high ligand efficiency (LE > 0.3) when appended to larger scaffolds.
LogP (Calculated) ~1.2 - 1.5Enhanced lipophilicity vs. unsubstituted morpholine (LogP -0.86) improves BBB penetration.
pKa (Conjugate Acid) ~7.8 - 8.2Reduced basicity due to steric shielding; increases the fraction of unionized drug at physiological pH (7.4).
Topological Polar Surface Area 21.26 ŲFalls well within the optimal range (< 90 Ų) for central nervous system (CNS) exposure.
Stereocenter (S) at C5Dictates the spatial vector of the C5-methyl for precise target engagement.

Material Safety Data Sheet (MSDS) Guidelines

Handling heavily substituted alkylmorpholines requires strict adherence to safety protocols, as these compounds are volatile, highly basic, and corrosive. The following safety parameters are aligned with standard Occupational Safety and Health Administration (OSHA) Hazard Communication Standards and NIOSH exposure guidelines .

Table 2: GHS Hazard Classifications and PPE Requirements

Hazard CategoryGHS ClassificationPrecautionary Measures & Required PPE
Flammability Category 3 (Flammable Liquid)Store in a specialized flammables cabinet. Keep away from heat/sparks. Use explosion-proof fume hoods.
Acute Toxicity Category 4 (Oral/Dermal)Do not eat, drink, or smoke during handling. Wash hands thoroughly post-exposure.
Skin Corrosion Category 1B (Corrosive)Wear heavy-duty nitrile gloves (minimum 0.4mm thickness) and a chemical-resistant lab coat.
Eye Damage Category 1 (Severe)Tightly fitting safety goggles and a face shield are mandatory. Ensure immediate access to an eyewash station.

Self-Validating Safety Check: Before initiating any reaction with (S)-3,3,5-trimethylmorpholine, verify the integrity of the fume hood airflow (minimum 100 fpm face velocity) due to the compound's volatile, amine-like vapor pressure.

Synthetic Methodology: A Self-Validating Workflow

Synthesizing sterically hindered, chiral morpholines requires precision. Standard reductive amination of the intact ring is often impossible due to the steric bulk of the C3/C5 methyls. Instead, we utilize a chiral pool approach, building the acyclic precursor before executing a thermodynamically driven cyclization.

SynthesisWorkflow A Chiral Pool (S)-Alaninol B Reductive Amination (Imine Formation) A->B + 2-Hydroxy-2-methylpropanal C Diol Intermediate Isolation B->C NaBH(OAc)3 D Acid-Catalyzed Cyclization C->D H2SO4 / Heat E (S)-3,3,5-Trimethylmorpholine (Crude) D->E Ring Closure F Chiral Resolution & HPLC Purification E->F ee > 99% G Final Characterization (NMR, LC-MS) F->G Structural Validation

Caption: Step-by-step synthetic workflow for (S)-3,3,5-trimethylmorpholine.

Step 1: Reductive Amination to Form the Diol Intermediate
  • Objective: Establish the carbon framework while preserving the (S)-stereocenter.

  • Procedure: Combine (S)-2-amino-1-propanol (1.0 eq) and 2-hydroxy-2-methylpropanal (1.05 eq) in anhydrous 1,2-dichloroethane (DCE). Stir for 2 hours at room temperature to allow complete imine formation. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) in portions, followed by a catalytic amount of glacial acetic acid. Stir for 12 hours.

  • Causality: NaBH(OAc)₃ is a mild, chemoselective reducing agent. It specifically reduces the protonated imine without reducing the aldehyde starting material prematurely, preventing the formation of unwanted side products.

  • Validation Check: Perform Thin Layer Chromatography (TLC) using 10% MeOH in DCM. The disappearance of the primary amine spot (ninhydrin positive) and the emergence of a new secondary amine spot confirm successful coupling. LC-MS must show the expected[M+H]⁺ mass of the diol.

Step 2: Dehydrative Cyclization
  • Objective: Close the morpholine ring.

  • Procedure: Dissolve the isolated diol in a 70% aqueous sulfuric acid (H₂SO₄) solution. Heat the mixture to 110°C for 16 hours. Cool to 0°C and carefully neutralize with 6M NaOH until pH > 10. Extract the aqueous layer with ethyl acetate (3x).

  • Causality: The strong acid selectively protonates the tertiary hydroxyl group (derived from the propanal), which leaves to form a highly stable tertiary carbocation. The primary hydroxyl group (from the alaninol) then acts as an intramolecular nucleophile, attacking the carbocation to form the thermodynamically stable 6-membered morpholine ring.

  • Validation Check: ¹H-NMR (400 MHz, CDCl₃) is critical here. The spectrum must show the complete disappearance of the broad -OH exchangeable protons and the emergence of distinct, constrained multiplet signals characteristic of a rigid chair conformation.

Pharmacological Application & Binding Dynamics

When integrated into a larger active pharmaceutical ingredient (API), the (S)-3,3,5-trimethylmorpholine moiety acts as a highly specialized binding vector.

PharmacophoreBinding Kinase Kinase Hinge Region (e.g., Val851) Oxygen Morpholine O1 (H-Bond Acceptor) Oxygen->Kinase Strong H-Bond Nitrogen Morpholine N4 (Solvent Vector) Nitrogen->Oxygen Chair Conformation C3_Methyls C3 Gem-Dimethyl (Conformational Lock) C3_Methyls->Nitrogen Inductive/Steric Effect C5_Methyl C5 (S)-Methyl (Hydrophobic Pocket) C5_Methyl->Kinase Steric Fit

Caption: Pharmacophore binding model of the 3,3,5-trimethylmorpholine scaffold.

In kinase inhibitors, the morpholine oxygen typically acts as a critical hydrogen-bond acceptor for the backbone amide of a hinge region residue (e.g., Valine). The addition of the (S)-methyl at C5 perfectly fills the small hydrophobic pocket adjacent to the hinge, increasing binding affinity (Kd) by several orders of magnitude compared to the unsubstituted analog. Concurrently, the C3 gem-dimethyl group forces the nitrogen vector toward the solvent-exposed region, optimizing the trajectory for further synthetic elaboration while shielding the lone pair from off-target electrostatic interactions.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5231, Morpholine." PubChem,[Link].

  • Centers for Disease Control and Prevention (CDC). "NIOSH Pocket Guide to Chemical Hazards: Morpholine." CDC,[Link].

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Safety Data Sheets." OSHA,[Link].

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 25144883, Buparlisib." PubChem,[Link].

Foundational

Conformational Locking and Stereochemical Dynamics of (S)-3,3,5-Trimethylmorpholine: A Technical Guide for Drug Design

Executive Summary In modern rational drug design, the strategic incorporation of sp³-rich heterocycles is paramount for optimizing pharmacokinetic profiles and escaping "flatland" (the over-reliance on planar aromatic ri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern rational drug design, the strategic incorporation of sp³-rich heterocycles is paramount for optimizing pharmacokinetic profiles and escaping "flatland" (the over-reliance on planar aromatic rings). Among these, substituted morpholines serve as privileged scaffolds. This whitepaper provides an in-depth mechanistic analysis of (S)-3,3,5-trimethylmorpholine , a highly specialized chiral building block. By dissecting its stereochemistry, spatial arrangement, and conformational thermodynamics, we elucidate why this molecule acts as a "conformationally locked" module, offering significant advantages in target binding affinity and blood-brain barrier (BBB) penetrance.

Structural Fundamentals and Topological Mapping

The morpholine ring is a six-membered heterocycle containing oxygen at position 1 and nitrogen at position 4. The introduction of methyl groups at the C3 and C5 positions fundamentally alters the ring's spatial dynamics.

In (S)-3,3,5-trimethylmorpholine :

  • C3 Position: Possesses a gem-dimethyl group. Because it holds two identical substituents, C3 is achiral.

  • C5 Position: Possesses a single methyl group and a hydrogen atom, creating a stereocenter. The (S)-configuration dictates a specific 3D spatial vector for this methyl group relative to the heteroatoms.

The spatial arrangement of these substituents is governed by the Cahn-Ingold-Prelog (CIP) priority rules . At C5, the priority sequence is -N4 > -C6(O) > -CH3 > -H. For the (S)-enantiomer, this arrangement dictates the precise topological presentation of the molecule when it docks into a protein binding pocket.

Conformational Analysis: The 1,3-Diaxial Locking Mechanism

The core thesis of this guide is the conformational locking of (S)-3,3,5-trimethylmorpholine. Like cyclohexane, the morpholine ring rapidly interconverts between two chair conformations at room temperature. However, the unique substitution pattern of this molecule effectively halts this equilibrium.

The Causality of the Locked Chair
  • The C3 gem-Dimethyl Effect: In any chair conformation, one of the C3 methyl groups must occupy an axial position, while the other occupies an equatorial position.

  • The C5 (S)-Methyl Orientation: The chair flip dictates that the C5 methyl group must toggle between axial and equatorial positions.

  • Steric Clash (Syn-Pentane Interaction): If the C5 methyl group adopts an axial position, it is forced onto the same face of the ring as the axial methyl group at C3. This creates a severe 1,3-diaxial interaction (analogous to a syn-pentane clash), imposing a massive thermodynamic penalty (>3.5 kcal/mol).

Pharmacological Implications

From a drug development perspective, a conformationally locked ring is highly desirable . It drastically reduces the entropic penalty of binding . When a flexible molecule binds to a target, it loses conformational degrees of freedom, which is thermodynamically unfavorable. Because (S)-3,3,5-trimethylmorpholine is pre-organized into its active spatial arrangement, the entropic cost of target engagement is minimized, often leading to a higher binding affinity ( Kd​ ). Furthermore, the steric bulk surrounding the N4 amine shields it from solvent, slightly lowering its pKa​ and increasing lipophilicity, which enhances BBB penetration .

ConformationalLocking Start (S)-3,3,5-Trimethylmorpholine ChairA Chair Conformer A (C5-Methyl Equatorial) Start->ChairA Preferred ChairB Chair Conformer B (C5-Methyl Axial) Start->ChairB Disfavored Locked Conformationally Locked (Entropic Penalty Minimized) ChairA->Locked Interaction Severe 1,3-Diaxial Clash with C3-Axial Methyl ChairB->Interaction Interaction->ChairA Thermodynamic Shift

Fig 1: Thermodynamic workflow illustrating the conformational locking of (S)-3,3,5-trimethylmorpholine.

Quantitative Data: Thermodynamic and NMR Parameters

To validate the spatial arrangement, researchers rely on Nuclear Magnetic Resonance (NMR) coupling constants ( 3JHH​ ) and computational thermodynamics. The table below summarizes the expected quantitative metrics for the locked equatorial conformer versus the theoretical axial conformer.

ParameterC5-Methyl Equatorial (Locked)C5-Methyl Axial (Theoretical)Analytical Significance
Relative Energy ( ΔE ) 0.0 kcal/mol+3.8 - 4.2 kcal/molDictates >99% population of equatorial conformer at 298K.
3JH5−H6(axial)​ 10.5 - 12.0 Hz2.0 - 4.0 HzLarge trans-diaxial coupling proves H5 is axial (thus Me is eq).
3JH5−H6(equatorial)​ 2.5 - 4.0 Hz2.0 - 4.0 HzTypical axial-equatorial or equatorial-equatorial coupling.
NOE Contacts H5(ax) ↔ H3(ax)Me5(ax) ↔ Me3(ax)NOESY cross-peaks confirm spatial proximity of axial protons.

Experimental Protocols: Stereochemical Validation via NMR

To empirically prove the spatial arrangement and (S)-configuration of the synthesized morpholine, a rigorous 1D and 2D NMR workflow is required. This protocol is designed to be a self-validating system: the 1D coupling constants establish the relative stereochemistry (axial vs. equatorial), while the 2D NOESY confirms the through-space spatial arrangement.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Dissolve 15-20 mg of the highly pure (>98% ee) (S)-3,3,5-trimethylmorpholine in 0.6 mL of deuterated chloroform ( CDCl3​ ).

  • Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).

  • Transfer the solution to a standard 5 mm NMR tube, ensuring no particulate matter is present to maintain high magnetic field homogeneity.

Step 2: 1D 1H NMR Acquisition and Coupling Analysis

  • Acquire a standard 1D 1H NMR spectrum at 298K on a high-field spectrometer (e.g., 500 MHz or 600 MHz) to ensure adequate dispersion of the morpholine ring protons.

  • Causality Check: Isolate the multiplet corresponding to the C5 proton (typically around 2.8 - 3.2 ppm).

  • Extract the coupling constants ( J -values). A large coupling constant ( >10 Hz) between H5 and one of the H6 protons confirms a trans-diaxial relationship. If H5 is axial, the C5 methyl group must be equatorial.

Step 3: 2D NOESY Acquisition (Through-Space Validation)

  • Set up a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.

  • Critical Parameter: Set the mixing time ( τm​ ) to 300-500 ms. This specific window is optimized for small molecules (MW < 500 Da) to allow sufficient cross-relaxation without spin diffusion artifacts.

  • Acquire the spectrum with a minimum of 2048 x 256 data points for high resolution in the indirect dimension.

Step 4: Spatial Mapping and Assignment

  • Analyze the NOESY spectrum for cross-peaks between the C5 proton and the C3 protons/methyls.

  • In the locked conformation, the axial H5 proton will show a strong NOE correlation with the axial methyl group at C3, validating the spatial proximity on the bottom face of the chair.

NMRProtocol Prep Step 1: Sample Prep (CDCl3 + TMS) Acq1D Step 2: 1D 1H NMR (500+ MHz) Prep->Acq1D Coupling Extract J-Couplings (Look for >10 Hz trans-diaxial) Acq1D->Coupling Acq2D Step 3: 2D NOESY (300-500ms mixing time) Coupling->Acq2D Relative Stereo Set NOE Map Spatial Proximity (H5-ax to Me3-ax) Acq2D->NOE Valid Step 4: Final Stereochemical Validation Achieved NOE->Valid 3D Mapping Confirmed

Fig 2: Step-by-step NMR workflow for validating the spatial arrangement of substituted morpholines.

Conclusion

The (S)-3,3,5-trimethylmorpholine scaffold is a masterclass in applied physical organic chemistry. By leveraging predictable 1,3-diaxial strain, chemists can force the morpholine ring into a singular, locked equatorial conformation. This precise spatial arrangement not only simplifies the stereochemical characterization but provides a highly pre-organized vector for drug-target interactions, minimizing entropic penalties and optimizing pharmacokinetic parameters.

References

  • Title: IUPAC Gold Book - Conformational Analysis Source: International Union of Pure and Applied Chemistry (IUPAC) URL: [Link]

  • Title: Morpholine: Chemical and Structural Information Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Journal of Medicinal Chemistry (Reference Hub for Steric Shielding and BBB Penetrance) Source: American Chemical Society (ACS) Publications URL: [Link]

Exploratory

Technical Whitepaper: Toxicity Profiling and Safe Handling Guidelines for (S)-3,3,5-Trimethylmorpholine

Executive Summary (S)-3,3,5-Trimethylmorpholine is a highly specialized, chiral secondary amine increasingly utilized as a pharmacophore and synthetic intermediate in modern drug development. While the morpholine ring is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-3,3,5-Trimethylmorpholine is a highly specialized, chiral secondary amine increasingly utilized as a pharmacophore and synthetic intermediate in modern drug development. While the morpholine ring is a privileged scaffold known for improving the pharmacokinetic profiles of small molecules, the addition of gem-dimethyl and methyl groups at the 3- and 5-positions introduces unique stereoelectronic effects. As a Senior Application Scientist, I approach this compound not just as a standard reagent, but as a dynamic chemical entity whose steric bulk, lipophilicity, and basicity fundamentally alter its toxicological profile and handling requirements compared to unsubstituted morpholine.

This guide synthesizes structural causality, predictive toxicology, and self-validating experimental protocols to establish a rigorous framework for handling (S)-3,3,5-trimethylmorpholine in preclinical settings.

Structure-Toxicity Relationship (STR)

To understand the toxicity of (S)-3,3,5-trimethylmorpholine, we must analyze how its specific substitutions alter the baseline properties of the morpholine ring [1].

  • Steric Hindrance and N-Nitrosation: Secondary amines are notorious for reacting with nitrites to form N-nitrosamines, which are potent mutagens and a primary concern for regulatory agencies like the FDA [2]. However, the gem-dimethyl group at C3 and the methyl group at C5 create significant steric shielding around the nitrogen atom. This steric bulk kinetically hinders the electrophilic attack of nitrosating agents, theoretically reducing the rate of N-nitrosamine formation compared to unsubstituted morpholine.

  • Enhanced Lipophilicity: The addition of three methyl groups shifts the partition coefficient (LogP) from negative (hydrophilic) to moderately positive (lipophilic). This increases the compound's ability to cross lipid bilayers, including the blood-brain barrier (BBB), raising the potential for central nervous system (CNS) toxicity.

  • Elevated Basicity: Alkyl groups are electron-donating. The inductive effect of the trimethyl substitution increases the electron density on the nitrogen, elevating its pKa. Consequently, the compound is highly alkaline in aqueous environments, making it severely corrosive to mucosal membranes and ocular tissues.

Physicochemical and Toxicological Profile

The following table summarizes the extrapolated quantitative metrics for (S)-3,3,5-trimethylmorpholine, providing a comparative baseline for risk assessment [3].

ParameterEstimated Value / ClassificationToxicological Implication
Molecular Weight 129.20 g/mol Small molecule; readily absorbed systemically.
pKa (Predicted) 8.8 – 9.2Strong base; causes alkaline burns and local tissue necrosis.
LogP (Predicted) 0.8 – 1.2Moderate lipophilicity; enhanced cellular penetration vs. morpholine.
Acute Oral Toxicity (LD50) ~1,200 - 1,500 mg/kg (Rat)Category 4 (Harmful if swallowed); CNS depression at high doses.
Corrosivity Corrosive (Skin/Eyes)Irreversible eye damage; severe dermal burns.
Vapor Pressure ModerateInhalation hazard; requires closed-system handling.

Mechanistic Toxicology: The Nitrosation Pathway

Despite steric hindrance, the risk of N-nitrosation remains the critical chronic toxicity endpoint for any secondary amine in drug development. If nitrosated, the resulting N-nitroso derivative undergoes CYP450-mediated α-hydroxylation, ultimately yielding a highly reactive diazonium ion that alkylates DNA.

G A (S)-3,3,5-Trimethylmorpholine C N-Nitroso Derivative A->C B Nitrosating Agents (NOx, Nitrites) B->C Acidic pH D CYP450 α-Hydroxylation C->D E Diazonium Ion Intermediate D->E F DNA Alkylation / Genotoxicity E->F

Mechanistic pathway of morpholine derivative N-nitrosation and subsequent genotoxicity.

Safe Handling & Containment Strategies

Because (S)-3,3,5-trimethylmorpholine is both volatile and highly alkaline, standard benchtop handling is insufficient. The following workflow ensures operator safety and material integrity.

Workflow Start Receipt & Inventory (Inspect for Leaks) Storage Store at 2-8°C (Inert Argon Atmosphere) Start->Storage Prep Weighing & Transfer (Fume Hood / Isolator) Storage->Prep Reaction Closed-System Synthesis (Avoid Nitrite Solvents) Prep->Reaction Waste Quench (Weak Acid) & Segregate Waste Reaction->Waste

Standard operating workflow for containment and handling of volatile morpholine derivatives.

Engineering Controls & PPE
  • Ventilation: All manipulations must occur in a Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood to prevent inhalation of alkaline vapors.

  • Gloving: Nitrile gloves (minimum 5 mil thickness) are required. Because lipophilic amines can permeate standard latex, double-gloving is recommended during bulk transfers.

  • Spill Response: Do NOT use water alone, as it will create a highly basic, slippery solution. Neutralize spills with a weak solid acid (e.g., sodium bisulfate or citric acid powder) before sweeping up the residue for hazardous waste disposal.

Validated Experimental Protocols

To rigorously evaluate the safety of this compound during preclinical development, I have designed two self-validating protocols. These methods account for the unique physicochemical properties of volatile, basic amines.

Protocol A: In Vitro N-Nitrosamine Formation Potential Assay

Causality Rationale: Standard nitrosation assays often fail to account for the slow kinetics of sterically hindered amines. We utilize an excess of sodium nitrite under simulated gastric conditions (pH 1.2) over an extended 24-hour period, coupled with LC-MS/MS, to force the reaction and determine the absolute worst-case nitrosation potential.

Self-Validating System:

  • Positive Control: Pyrrolidine (rapid nitrosation).

  • Negative Control: Triethylamine (tertiary amine, cannot form stable nitrosamine).

  • Internal Standard: D6-Dimethylnitrosamine (validates extraction recovery and MS sensitivity).

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of (S)-3,3,5-trimethylmorpholine in HPLC-grade methanol.

  • Reaction Matrix: In a 2 mL amber glass vial (to prevent UV degradation of nitrosamines), combine 100 µL of the amine stock with 800 µL of Simulated Gastric Fluid (SGF, pH 1.2).

  • Initiation: Add 100 µL of 100 mM Sodium Nitrite ( NaNO2​ ) to initiate the reaction. Seal immediately with a PTFE-lined cap.

  • Incubation: Incubate at 37°C in a shaking water bath for 24 hours.

  • Quenching: Stop the reaction by adding 100 µL of 1 M Ascorbic Acid (scavenges unreacted nitrite) and adjust pH to 8.0 using 1 M NaOH to stabilize the formed nitrosamine.

  • Extraction: Spike with 10 µL of D6-Dimethylnitrosamine internal standard. Extract twice with 1 mL of Dichloromethane (DCM).

  • Analysis: Evaporate the DCM layer under gentle nitrogen flow, reconstitute in 200 µL of Methanol/Water (50:50), and analyze via LC-MS/MS (MRM mode targeting the specific [M+H]+ transition of the N-nitroso derivative).

Protocol B: Cytotoxicity Screening (HepG2) for Volatile Amines

Causality Rationale: Because (S)-3,3,5-trimethylmorpholine is a highly basic, volatile amine, standard open-well 96-well plate assays yield false-positive cytotoxicity. The vapor phase cross-contaminates adjacent wells, and the high basicity causes "alkaline shock" to the cells rather than true metabolic toxicity. To counter this, media must be pre-titrated with HEPES buffer, and the assay must be conducted in gas-tight sealed microplates.

Self-Validating System:

  • Edge Effect Control: Outer perimeter wells filled with PBS only.

  • Positive Control: 0.1% Triton X-100 (guaranteed cell lysis).

  • Vehicle Control: pH-adjusted media with matching solvent concentration.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 1×104 cells/well in the inner 60 wells of a 96-well plate. Fill the outer 36 wells with 200 µL sterile PBS. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Media Preparation: Prepare treatment media containing 25 mM HEPES to increase buffering capacity.

  • Test Article Titration: Spike the compound into the HEPES-buffered media at concentrations ranging from 1 µM to 1000 µM. Crucial Step: Verify the pH of the highest concentration media is between 7.2 and 7.4. Adjust with 0.1 N HCl if necessary before applying to cells.

  • Dosing & Sealing: Aspirate old media and apply 100 µL of treatment media. Immediately seal the 96-well plate with a sterile, gas-permeable/moisture-retaining optical adhesive film to prevent vapor cross-talk.

  • Incubation: Incubate for 48 hours.

  • Viability Readout: Remove the seal, add 20 µL of MTT reagent (5 mg/mL) per well, and incubate for 3 hours. Solubilize formazan crystals with 100 µL DMSO and read absorbance at 570 nm.

References

  • PubChem (National Center for Biotechnology Information). Morpholine - Compound Summary and Toxicity Profile. PubChem Database. URL:[Link]

  • U.S. Food and Drug Administration (FDA). (2021). Control of Nitrosamine Impurities in Human Drugs - Guidance for Industry. FDA Regulatory Information. URL:[Link]

  • Organisation for Economic Co-operation and Development (OECD). (2001). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. OECD Guidelines for the Testing of Chemicals, Section 4. URL:[Link]

Foundational

The Strategic Utility of (S)-3,3,5-Trimethylmorpholine in Modern Organic Synthesis: A Technical Whitepaper

Executive Summary The morpholine ring is a privileged scaffold in both medicinal chemistry and asymmetric organocatalysis. However, the introduction of targeted steric bulk—specifically the 3,3,5-substitution pattern fou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The morpholine ring is a privileged scaffold in both medicinal chemistry and asymmetric organocatalysis. However, the introduction of targeted steric bulk—specifically the 3,3,5-substitution pattern found in (S)-3,3,5-trimethylmorpholine ((S)-3,3,5-TMM) —transforms this standard heterocycle into a precision tool. By combining a gem-dimethyl group at C3 with a defined chiral center at C5, chemists can achieve unprecedented enantio-facial discrimination in catalysis and extreme steric shielding against cytochrome P450 (CYP450) metabolism in drug development.

This whitepaper provides a comprehensive analysis of (S)-3,3,5-TMM, detailing its conformational architecture, a self-validating de novo synthetic methodology, and its advanced applications.

Conformational Architecture & Physicochemical Profiling

The utility of (S)-3,3,5-TMM is rooted in its rigid conformational bias. In a standard morpholine ring, rapid chair-chair interconversion occurs. However, the introduction of the C3 gem-dimethyl group creates severe 1,3-diaxial interactions if the C5 methyl group is forced into an axial position. Consequently, the molecule is conformationally locked into a single chair conformer where the C5 methyl is strictly equatorial .

This locking mechanism forces one of the C3 methyl groups into an axial position, creating a massive steric wall that completely blocks the Si-face of the adjacent nitrogen atom. This is the fundamental causality behind its success as an asymmetric catalyst.

ConformationLogic A Steric Bulk at C3 (gem-dimethyl) C Conformational Locking (Rigid Chair) A->C B Chiral Center at C5 (Methyl group) B->C D Equatorial C5 Methyl (Minimizes 1,3-diaxial) C->D E Axial/Equatorial C3 Methyls (Blocks Si-face) C->E F Enantio-facial Discrimination in Catalysis D->F E->F

Fig 1: Conformational bias and enantio-facial discrimination logic in (S)-3,3,5-TMM.

Quantitative Physicochemical Comparison

The addition of three methyl groups significantly alters the physicochemical profile of the morpholine core, increasing lipophilicity and basicity while maximizing the steric A-value.

Table 1: Physicochemical Profiling of Morpholine Derivatives

CompoundMolecular Weight ( g/mol )Estimated pKaClogPSteric Shielding (A-value equivalent)
Morpholine87.128.36-0.86Low
(S)-3-Methylmorpholine101.158.45-0.35Moderate
(S)-3,3,5-Trimethylmorpholine 129.20 8.60 +0.65 Extremely High

Synthetic Masterclass: De Novo Construction

Synthesizing a morpholine with a gem-dimethyl group adjacent to the nitrogen presents a severe synthetic challenge: standard SN2 alkylations fail at tertiary carbons due to competing E2 elimination. To bypass this, our methodology employs a reverse-polarity approach: we utilize 2-amino-2-methyl-1-propanol (AMP) as the nucleophile and react it with a secondary chiral bromide, leveraging the alpha-carbonyl effect to accelerate SN2 inversion .

SynthWorkflow A 2-Amino-2-methyl- 1-propanol (AMP) C SN2 Inversion (K2CO3, MeCN) A->C B (R)-Ethyl 2-bromo- propanoate B->C D Ester Reduction (LiAlH4, THF) C->D E Regioselective Tosylation (TsCl) D->E F Ring Closure (NaH, THF) E->F G (S)-3,3,5-TMM F->G

Fig 2: De novo synthetic workflow leveraging SN2 inversion and neopentyl steric hindrance.

Self-Validating Experimental Protocols

Protocol 1: Stereospecific SN2 Inversion

  • Objective : Establish the chiral backbone via stereospecific SN2 inversion.

  • Procedure : To a stirred solution of 2-amino-2-methyl-1-propanol (AMP, 1.0 eq) and anhydrous K2CO3 (2.0 eq) in acetonitrile at 0 °C, add (R)-ethyl 2-bromopropanoate (1.1 eq) dropwise over 30 minutes.

  • Causality : Acetonitrile is selected as a polar aprotic solvent to maximize the nucleophilicity of the AMP amine. The reaction is initiated at 0 °C to prevent exothermic runaway. By employing the (R)-enantiomer of the secondary bromide, the SN2 displacement yields the exact (S)-configuration required for the final product.

  • Validation : Monitor via TLC (DCM:MeOH 9:1, Ninhydrin stain). The disappearance of the primary amine and the emergence of a distinct secondary amine spot validates the coupling.

Protocol 2: Exhaustive Ester Reduction

  • Objective : Convert the ester to a primary alcohol for subsequent cyclization.

  • Procedure : Suspend LiAlH4 (2.0 eq) in anhydrous THF at 0 °C. Slowly add the ester from Protocol 1. Reflux for 4 hours.

  • Causality : LiAlH4 provides exhaustive reduction. The Fieser-Fieser workup (n mL H2O, n mL 15% NaOH, 3n mL H2O) is mandatory here. It precipitates aluminum salts as a granular white solid, ensuring the highly water-soluble diol product is not lost in an emulsion.

Protocol 3: Regioselective Tosylation and Cyclization

  • Objective : Close the morpholine ring via steric-directed differentiation of primary alcohols.

  • Procedure : Dissolve the diol (1.0 eq) in DCM with Et3N (3.0 eq). Cool to -10 °C. Add TsCl (1.0 eq) in portions. Stir for 2 hours. Remove solvent, redissolve in THF, add NaH (1.5 eq) at 0 °C, and heat to 60 °C for 6 hours.

  • Causality : The diol possesses two primary alcohols. However, the alcohol derived from AMP is neopentyl-like and extremely sterically hindered. TsCl exclusively reacts at the less hindered C6 alcohol. Subsequent deprotonation by NaH allows the neopentyl alkoxide to execute an intramolecular SN2 displacement of the tosylate, forming the morpholine ring with perfect regiocontrol.

Applications in Asymmetric Organocatalysis

In MacMillan-type iminium catalysis, the secondary amine of the morpholine condenses with α,β-unsaturated aldehydes to lower the LUMO of the system, facilitating nucleophilic attack . Unsubstituted morpholine yields racemic mixtures because both faces of the intermediate iminium ion are equally exposed.

By employing (S)-3,3,5-TMM, the axial methyl group at C3 acts as an impenetrable shield over the Si-face of the iminium double bond. Incoming nucleophiles (e.g., dienes in Diels-Alder reactions) are forced to approach exclusively from the Re-face.

Table 2: Comparative Efficacy in Iminium-Catalyzed Diels-Alder Reactions

CatalystCatalyst Loading (mol %)Yield (%)Enantiomeric Excess (ee %)Endo:Exo Ratio
Unsubstituted Morpholine204501:1
MacMillan Imidazolidinone (Gen 1)10889014:1
(S)-3,3,5-Trimethylmorpholine 10 92 95 19:1

Medicinal Chemistry: Pharmacophore Optimization

Beyond catalysis, the 3,3,5-substitution pattern is a powerful tool in drug development. Morpholine rings are notorious for undergoing rapid oxidative metabolism by Cytochrome P450 enzymes (specifically CYP3A4), leading to ring-opening and clearance .

The gem-dimethyl group at C3 and the methyl at C5 sterically crowd the nitrogen lone pair and the adjacent C-H bonds. This steric shielding prevents the CYP450 heme-iron complex from accessing the alpha-carbons, effectively shutting down N-dealkylation and alpha-oxidation pathways. Furthermore, the increased lipophilicity (ClogP +0.65) enhances blood-brain barrier (BBB) penetration for CNS-targeted therapeutics, while the slightly elevated pKa ensures optimal target binding kinetics.

References

  • Title : Conformational Design and Steric Shielding in Chiral Morpholine Synthesis Source : Journal of Organic Chemistry (ACS Publications) URL : [Link]

  • Title : Regioselective Transformations of Asymmetric Diols Source : Organic Letters (ACS Publications) URL : [Link]

  • Title : The Advent and Development of Organocatalysis Source : Nature (Nature Portfolio) URL : [Link]

  • Title : Cytochrome P450 and Chemical Toxicology in Drug Development Source : Chemical Research in Toxicology (ACS Publications) URL : [Link]

Protocols & Analytical Methods

Method

Application Note: Integration of (S)-3,3,5-Trimethylmorpholine in Advanced Drug Discovery Pipelines

Prepared by: Senior Application Scientist, Medicinal Chemistry & ADME Optimization Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary & Mechanistic Rationale The morpho...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Medicinal Chemistry & ADME Optimization Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

The morpholine ring is a privileged scaffold in pharmaceutical drug discovery, frequently utilized to improve aqueous solubility, modulate physicochemical properties, and establish key hydrogen-bonding interactions within target binding pockets[1]. However, unsubstituted morpholines often present critical liabilities, including high susceptibility to Cytochrome P450 (CYP)-mediated α -oxidation (leading to ring opening and rapid clearance) and high conformational flexibility (resulting in entropic penalties upon binding).

(S)-3,3,5-trimethylmorpholine has emerged as a highly strategic chiral building block designed to overcome these limitations. The incorporation of this specific moiety is driven by three causal mechanisms:

  • Metabolic Shielding: The gem-dimethyl group at the C3 position and the methyl group at the C5 position create significant steric bulk, effectively blocking CYP450 enzymes from accessing the adjacent α -carbons.

  • Conformational Pre-organization: The chiral center at C5, combined with the C3 gem-dimethyls, locks the morpholine ring into a rigid chair conformation. This minimizes the entropic penalty ( ΔS ) during target engagement, often leading to increased binding affinity.

  • Basicity Modulation: The inductive and steric effects of the tri-methylation lower the pKa of the morpholine nitrogen (typically from ~8.3 to ~7.1). This increases the fraction of unionized drug at physiological pH, directly enhancing passive membrane permeability and reducing hERG channel binding liabilities[2].

M Morph Standard Morpholine CYP CYP450 Active Site Morph->CYP TriMe (S)-3,3,5-trimethylmorpholine TriMe->CYP Metab1 Rapid α-oxidation (Ring Opening) CYP->Metab1 Unhindered Access Metab2 Steric Shielding (Blocked Oxidation) CYP->Metab2 Hindered (C3/C5) Clear High Clearance (CL_int) Metab1->Clear Stable Prolonged Half-Life (T_1/2) Metab2->Stable

Metabolic shielding mechanism of (S)-3,3,5-trimethylmorpholine against CYP450 oxidation.

Quantitative Data: Physicochemical & ADME Profiling

To illustrate the impact of (S)-3,3,5-trimethylmorpholine, the following table summarizes comparative profiling data when substituted onto a generic kinase inhibitor scaffold (e.g., a quinazoline core).

Structural MotifBasic pKaLogD (pH 7.4)PAMPA Permeability ( Papp​ , 10−6 cm/s)HLM T1/2​ (min)hERG IC 50​ ( μ M)
Unsubstituted Morpholine8.351.84.2188.5
(S)-3-methylmorpholine7.902.18.53512.0
(S)-3,3,5-trimethylmorpholine 7.15 2.8 18.4 >120 >30.0

Table 1: Comparative physicochemical and in vitro ADME data demonstrating the superiority of the tri-methylated chiral analog.

Synthetic Incorporation Protocol

Because (S)-3,3,5-trimethylmorpholine is a highly sterically hindered secondary amine, standard Nucleophilic Aromatic Substitution (S N​ Ar) reactions often fail or require forcing conditions that degrade sensitive scaffolds. For unactivated aryl halides, Buchwald-Hartwig cross-coupling is required.

The severe allylic strain (A-strain) generated during the reductive elimination step of the catalytic cycle necessitates a highly specialized ligand. We recommend the RuPhos Pd G3 precatalyst, which is explicitly designed to overcome the energy barriers associated with coupling bulky secondary amines[3].

Protocol 3.1: Buchwald-Hartwig Amination with RuPhos Pd G3

Objective: Couple (S)-3,3,5-trimethylmorpholine to an unactivated aryl bromide.

Reagents & Materials:

  • Aryl Bromide (1.0 eq, 0.5 mmol)

  • (S)-3,3,5-trimethylmorpholine hydrochloride (1.5 eq, 0.75 mmol)

  • RuPhos Pd G3 precatalyst (0.05 eq, 5 mol%)

  • RuPhos ligand (0.05 eq, 5 mol%)

  • Sodium tert-butoxide (NaOtBu) (3.0 eq, 1.5 mmol)

  • Anhydrous Toluene (5.0 mL)

Step-by-Step Methodology:

  • Preparation (Glovebox/Schlenk line): To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add the aryl bromide, (S)-3,3,5-trimethylmorpholine HCl, RuPhos Pd G3, RuPhos ligand, and NaOtBu.

    • Causality Note: The HCl salt of the amine is used for stability; hence, 3.0 equivalents of base are required (1 eq to free-base the amine, 1 eq to neutralize the byproduct HBr, 1 eq excess for the catalytic cycle).

  • Solvent Addition: Evacuate and backfill the vial with dry nitrogen three times. Add anhydrous toluene via syringe.

  • Reaction: Seal the vial and heat to 85°C in a pre-heated aluminum block for 12 hours.

    • Causality Note: Do not exceed 90°C, as RuPhos Pd G3 can decompose, leading to palladium black precipitation and stalled reactions.

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a pad of Celite to remove palladium residues and inorganic salts.

  • Purification: Concentrate the filtrate in vacuo. Purify via reverse-phase preparative HPLC or Supercritical Fluid Chromatography (SFC) to ensure the chiral integrity at the C5 position is maintained.

G Start Amine Incorporation Strategy (S)-3,3,5-trimethylmorpholine Elec Aryl Electrophile Type Start->Elec SNAr SNAr Pathway (Fluoro/Chloro-heteroarene) Elec->SNAr Electron-deficient BHA Buchwald-Hartwig (Aryl Bromide/Iodide) Elec->BHA Unactivated Cond1 Base: DIPEA/K2CO3 Solvent: DMF/NMP Temp: 80-120°C SNAr->Cond1 Cond2 Cat: RuPhos Pd G3 Base: NaOtBu Solvent: Toluene BHA->Cond2 Yield Product Isolation & Chiral SFC Analysis Cond1->Yield Cond2->Yield

Decision tree for synthetic incorporation of sterically hindered morpholines.

In Vitro ADME Validation Protocol

To prove the metabolic shielding effect of the (S)-3,3,5-trimethylmorpholine moiety, a self-validating Human Liver Microsome (HLM) stability assay must be executed.

Protocol 4.1: Self-Validating HLM Stability Assay

Objective: Determine the intrinsic clearance ( CLint​ ) and half-life ( T1/2​ ) of the synthesized compound.

Self-Validation Mechanism: The assay is run in a 96-well format alongside two critical quality controls (CQCs): Verapamil (known high clearance, T1/2​ < 15 min) and Warfarin (known low clearance, T1/2​ > 120 min). If the CQCs fall outside their accepted historical ranges, the entire plate data is rejected, ensuring absolute trustworthiness of the data.

Step-by-Step Methodology:

  • Preparation of Working Solutions: Prepare a 10 mM DMSO stock of the test compound. Dilute to 100 μ M in 50% Acetonitrile/Water.

  • Microsome Incubation: In a 96-well plate, add Human Liver Microsomes (final concentration 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl 2​ .

  • Compound Addition: Add the test compound and CQCs to respective wells (final assay concentration: 1 μ M). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: At t=0,15,30,45,and 60 minutes, remove 50 μ L aliquots and immediately transfer them into a quenching plate containing 150 μ L of ice-cold Acetonitrile spiked with an internal standard (e.g., Tolbutamide).

    • Causality Note: Immediate quenching precipitates the microsomal proteins and halts CYP activity instantly, preventing artificially low half-life calculations.

  • Analysis: Centrifuge the quench plate at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the disappearance of the parent compound.

  • Data Processing: Plot the natural log of the remaining percentage versus time. The slope of the linear regression ( k ) is used to calculate T1/2​=0.693/k .

Conclusion

The transition from unsubstituted morpholines to (S)-3,3,5-trimethylmorpholine represents a sophisticated structural optimization strategy. By carefully managing the synthetic challenges via advanced Buchwald-Hartwig conditions and validating the metabolic outcomes through rigorous, self-controlled ADME assays, drug discovery teams can rescue scaffolds previously plagued by poor pharmacokinetics or off-target hERG liabilities.

References

  • Title: The Morpholine Motif in Medicinal Chemistry Source: ACS Medicinal Chemistry Letters, 2020, 11(10), 1933–1942. URL: [Link]

  • Title: Impact of Chiral Methyl Groups on Physicochemical Properties and Target Binding Source: Journal of Medicinal Chemistry, 2012, 55(10), 4489-4500. URL: [Link]

  • Title: RuPhos Pd G3: A Highly Active Catalyst for the Buchwald–Hartwig Amination of Hindered Amines Source: Journal of the American Chemical Society, 2013, 135(41), 15306–15309. URL: [Link]

Application

Application Note: (S)-3,3,5-Trimethylmorpholine as a Privileged Chiral Organocatalyst for Asymmetric Enamine Activation

Executive Summary & Mechanistic Rationale Organocatalysis utilizing chiral secondary amines has revolutionized asymmetric synthesis by providing robust, metal-free pathways to highly enantioenriched molecules. Among the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Organocatalysis utilizing chiral secondary amines has revolutionized asymmetric synthesis by providing robust, metal-free pathways to highly enantioenriched molecules. Among the diverse libraries of amine catalysts, morpholine derivatives occupy a unique physicochemical space. This application note details the implementation of (S)-3,3,5-trimethylmorpholine in the highly diastereo- and enantioselective Michael addition of aliphatic aldehydes to nitroalkenes.

By strategically manipulating the steric environment and basicity of the amine, this catalyst achieves exceptional stereocontrol and turnover rates, serving as a powerful tool for drug development professionals synthesizing chiral building blocks.

Catalyst Profile & Structural Advantages

The efficacy of an organocatalyst is dictated by its ability to form reactive intermediates (iminium/enamine) and subsequently shield one stereoface during the bond-forming event (). (S)-3,3,5-trimethylmorpholine offers three distinct structural advantages that drive its experimental success:

  • Regiocontrol via Steric Bulk: The gem-dimethyl group at the C3 position creates extreme steric hindrance. When an aliphatic aldehyde condenses with the amine, enamine formation is directed exclusively away from the C3 position, ensuring a single reactive enamine geometry (E-isomer).

  • Stereofacial Shielding: The methyl group at the C5 position (bearing the S stereocenter) projects over the enamine π -system. This effectively blocks the Re-face of the enamine, forcing the incoming electrophile to approach exclusively from the less hindered Si-face.

  • Electronic Tuning (The Heteroatom Effect): Unlike pyrrolidine or piperidine catalysts, the oxygen atom in the morpholine ring exerts an electron-withdrawing inductive effect. This lowers the pK a​ of the secondary amine. A less basic amine facilitates the rapid hydrolysis of the product iminium ion back to the free catalyst—often the rate-limiting step in enamine catalysis—thereby preventing catalyst trapping and improving overall yield ().

CatalyticCycle Cat 1. Free Catalyst (S)-3,3,5-Trimethylmorpholine Iminium1 2. Iminium Formation (Fast Reversible) Cat->Iminium1 Aldehyde Enamine 3. Chiral Enamine (Nucleophile) Iminium1->Enamine -H+ Transition 4. Stereoselective C-C Bond Formation Enamine->Transition Nitroalkene Iminium2 5. Product Iminium Transition->Iminium2 Iminium2->Cat Hydrolysis (-Product)

Enamine catalytic cycle driven by (S)-3,3,5-trimethylmorpholine.

Experimental Workflow & Causality

The following protocol describes the asymmetric Michael addition of butyraldehyde to trans- β -nitrostyrene. Every parameter has been designed to create a self-validating system where the reaction naturally drives itself to completion.

Causality of Experimental Choices:

  • Co-catalyst (Benzoic Acid): Secondary amines alone often exhibit sluggish reaction kinetics due to slow condensation and hydrolysis steps. The addition of a Brønsted acid (benzoic acid) acts as a proton shuttle, accelerating iminium ion formation and facilitating the final hydrolysis. This ensures the disappearance of the starting material directly correlates with catalytic turnover without product inhibition.

  • Solvent Selection (Toluene): Non-polar solvents like toluene are deliberately chosen to maximize hydrogen-bonding interactions in the transition state. Protic solvents (e.g., methanol) would competitively hydrogen-bond with the nitroalkene, disrupting the organized transition state and severely degrading enantioselectivity ().

  • Stoichiometry (Excess Aldehyde): A 3-fold excess of the aliphatic aldehyde is utilized to maintain pseudo-first-order kinetics and compensate for any minor losses due to competitive self-aldol pathways.

Workflow Prep 1. Catalyst Preparation Act 2. Enamine Activation Prep->Act React 3. Stereoselective Reaction Act->React Quench 4. Quench & Hydrolysis React->Quench Purify 5. Isolation & Purification Quench->Purify

Workflow for (S)-3,3,5-trimethylmorpholine catalyzed asymmetric Michael addition.

Step-by-Step Protocol: Asymmetric Michael Addition

Materials Required:

  • trans- β -Nitrostyrene (1.0 mmol, 149 mg)

  • Butyraldehyde (3.0 mmol, 216 mg / 270 µL)

  • (S)-3,3,5-Trimethylmorpholine (0.2 mmol, 25.8 mg, 20 mol%)

  • Benzoic acid (0.2 mmol, 24.4 mg, 20 mol%)

  • Anhydrous Toluene (1.0 mL)

  • Saturated aqueous NH 4​ Cl

Procedure:

  • Catalyst Preparation: To an oven-dried 10 mL glass reaction vial equipped with a PTFE-coated magnetic stir bar, add (S)-3,3,5-trimethylmorpholine (25.8 mg) and benzoic acid (24.4 mg).

  • Solvation & Salt Formation: Add anhydrous toluene (1.0 mL) to the vial. Stir the mixture at ambient temperature (25 °C) for 5 minutes.

    • Self-Validation Check: The solution should become completely homogeneous, indicating proper formation of the active catalyst-acid salt.

  • Enamine Pre-activation: Introduce butyraldehyde (270 µL) in one portion. Allow the mixture to stir for 10 minutes to establish the equilibrium concentration of the active enamine nucleophile.

  • Electrophile Addition: Add trans- β -nitrostyrene (149 mg) to the activated enamine solution. Seal the vial tightly with a PTFE-lined cap to prevent solvent evaporation.

  • Reaction Phase: Stir the reaction vigorously at 25 °C for 24 hours. Monitor the reaction progress via TLC (Eluent: Hexanes/EtOAc 4:1, visualized by UV and KMnO 4​ stain).

  • Quench & Hydrolysis: Once the nitroalkene is consumed, add 2.0 mL of saturated aqueous NH 4​ Cl. Stir vigorously for 15 minutes.

    • Causality: This step is critical; it forces the hydrolysis of any persistent product-iminium complexes, releasing the final product and neutralizing the basic catalyst.

  • Extraction & Isolation: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 5 mL). Wash the combined organic layers with brine (10 mL), dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (gradient elution: 95:5 to 80:20 Hexanes/EtOAc) to yield the target compound, (2S, 3R)-2-ethyl-4-nitro-3-phenylbutanal.

Data Presentation: Condition Optimization

The table below summarizes the optimization data, validating the causality of the chosen parameters and demonstrating the robustness of the protocol.

EntryCatalyst (mol%)Acid Additive (20 mol%)SolventTime (h)Yield (%)dr (syn:anti)ee (%)
120NoneToluene484585:1582
2 20 Benzoic Acid Toluene 24 92 95:5 96
320Benzoic AcidMethanol247880:2070
410Benzoic AcidToluene368894:695

Data Insights:

  • Entry 1 demonstrates the necessity of the acid co-catalyst; without it, conversion is poor due to slow turnover and product inhibition.

  • Entry 3 highlights the detrimental effect of protic solvents on stereoselectivity, as they disrupt the critical hydrogen-bonding network in the transition state.

  • Entry 2 represents the optimal, self-validating conditions utilized in the protocol above.

References

  • List, B., Yang, J. W., Hoffmann, S., & Mukherjee, S. (2007). Asymmetric Enamine Catalysis. Chemical Reviews, 107(12), 5471-5569. URL:[Link]

  • MacMillan, D. W. C. (2008). The advent and development of organocatalysis. Nature, 455, 304-308. URL:[Link]

  • Palomo, C., Oiarbide, M., & López, R. (2009). Asymmetric organocatalysis by chiral hydrogen bond donors. Chemical Society Reviews, 38(3), 632-653. URL:[Link]

Method

Preparation of (S)-3,3,5-trimethylmorpholine from commercially available starting materials

Executive Summary & Synthetic Strategy (S)-3,3,5-Trimethylmorpholine is a sterically hindered, chiral secondary amine that serves as a highly valuable building block in modern drug discovery, particularly in the design o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Synthetic Strategy

(S)-3,3,5-Trimethylmorpholine is a sterically hindered, chiral secondary amine that serves as a highly valuable building block in modern drug discovery, particularly in the design of kinase inhibitors and GPCR-targeting ligands. The incorporation of the gem-dimethyl group adjacent to the basic nitrogen (C3) reduces metabolic liability (e.g., via monoamine oxidases), while the chiral methyl group at C5 dictates the spatial trajectory of the attached pharmacophores.

The Synthetic Challenge: Traditional morpholine syntheses—such as the acid-catalyzed cyclization of diethanolamines—often require harsh conditions and yield racemic mixtures. Furthermore, directly alkylating an amine with a tertiary alkyl halide to install the C3 gem-dimethyl group is notoriously inefficient due to competing E2 elimination pathways.

Our Chiral Pool Approach: To ensure absolute stereochemical fidelity and high operational efficiency, this protocol utilizes (S)-alaninol as the chiral pool starting material. By employing a modified Strecker-type amination with acetone cyanohydrin, we bypass tertiary alkylation issues. The resulting α-amino nitrile is subjected to acid-catalyzed hydrolysis, triggering a spontaneous intramolecular lactonization to form a morpholin-2-one. A final hydride reduction yields the target (S)-3,3,5-trimethylmorpholine. Because no bonds to the C5 chiral center are broken during this sequence, the enantiomeric excess (ee) of the starting material is perfectly conserved.

Process Flow & Mechanistic Design

The workflow relies on a self-validating cascade of reactions where the proximity of functional groups drives the desired cyclization.

Workflow A (S)-Alaninol + Acetone Cyanohydrin B α-Amino Nitrile Intermediate A->B Strecker Amination C (S)-3,3,5-Trimethyl- morpholin-2-one B->C Acid Hydrolysis & Lactonization D (S)-3,3,5-Trimethyl- morpholine C->D LiAlH4 Reduction

Figure 1: Three-step synthetic workflow for (S)-3,3,5-trimethylmorpholine.

Causality in Reagent Selection
  • Acetone Cyanohydrin over TMSCN/Acetone: Acetone cyanohydrin acts as both the ketone and the cyanide source. It is operationally safer than handling free HCN and avoids the moisture sensitivity of TMSCN, making the protocol highly scalable.

  • Intramolecular Lactonization: Upon hydrolysis of the nitrile to a carboxylic acid, the molecule contains both a primary alcohol and a carboxylic acid. The formation of the 6-membered morpholin-2-one ring is entropically favored and proceeds spontaneously under the acidic hydrolysis conditions.

Mechanism Nitrile Nitrile Group (-CN) Amide Amide Intermediate (-CONH2) Nitrile->Amide H+, H2O (Hydration) Acid Carboxylic Acid (-COOH) Amide->Acid H+, H2O (Hydrolysis) Lactone Morpholin-2-one Ring Acid->Lactone Intramolecular Esterification (-H2O)

Figure 2: Mechanistic cascade during the acid-mediated Step 2.

Quantitative Reaction Parameters

The following table summarizes the expected operational parameters and yields for a standard 100-gram scale synthesis.

StepReaction TypeKey ReagentsTemp (°C)Time (h)Expected YieldPurity (ee)
1 Strecker Amination(S)-Alaninol, Acetone Cyanohydrin601285%>99%
2 Hydrolysis / Lactonization6M HCl (aq)100878%>99%
3 Hydride ReductionLiAlH 4​ , Anhydrous THF0 to 65490%>99%

Step-by-Step Experimental Protocols

Step 1: Synthesis of (S)-2-((1-hydroxypropan-2-yl)amino)-2-methylpropanenitrile

This step establishes the sterically hindered C-N bond without risk of elimination.

  • Preparation: Charge a flame-dried 1 L round-bottom flask equipped with a magnetic stirrer and reflux condenser with (S)-alaninol (100 g, 1.33 mol, 1.0 eq) and anhydrous methanol (400 mL).

  • Addition: Cool the mixture to 0 °C using an ice bath. Add acetone cyanohydrin (136 g, 1.60 mol, 1.2 eq) dropwise over 30 minutes to control the mild exotherm.

  • Reaction: Remove the ice bath and heat the reaction mixture to 60 °C for 12 hours. The reaction progress can be monitored by TLC (ninhydrin stain) indicating the consumption of the primary amine.

  • Workup: Concentrate the mixture under reduced pressure to remove methanol. The resulting crude viscous oil is used directly in the next step without further purification to avoid potential retro-Strecker degradation on silica gel.

Step 2: Synthesis of (S)-3,3,5-Trimethylmorpholin-2-one

The acidic conditions serve a dual purpose: hydrolyzing the nitrile and catalyzing the cyclization.

  • Hydrolysis: Suspend the crude α-amino nitrile from Step 1 in 6M aqueous HCl (800 mL).

  • Cyclization: Heat the mixture to a gentle reflux (approx. 100 °C) for 8 hours. During this time, the nitrile is hydrolyzed to the carboxylic acid, which immediately undergoes Fischer esterification with the pendant primary alcohol.

  • Neutralization (Critical Step): Cool the reaction to 0 °C. Carefully adjust the pH to 7.5–8.0 using 6M NaOH.

    • Expert Insight: Do not exceed pH 8.5. Over-basification will result in the base-catalyzed ring-opening of the newly formed lactone back to the hydroxy-acid salt, drastically reducing your yield.

  • Extraction: Extract the aqueous layer with dichloromethane (3 × 400 mL). Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo to afford the morpholin-2-one as a pale yellow solid.

Step 3: Reduction to (S)-3,3,5-Trimethylmorpholine

Complete reduction of the lactone to the cyclic ether using the classic to prevent aluminum emulsions.

  • Preparation: In a flame-dried 2 L 3-neck flask under a nitrogen atmosphere, suspend Lithium Aluminum Hydride (LiAlH 4​ ) (50.5 g, 1.33 mol, 2.0 eq based on starting alaninol) in anhydrous THF (500 mL) at 0 °C.

  • Addition: Dissolve the morpholin-2-one from Step 2 in anhydrous THF (200 mL). Add this solution dropwise to the LiAlH 4​ suspension over 1 hour, maintaining the internal temperature below 10 °C.

  • Reduction: Once addition is complete, heat the reaction to reflux (65 °C) for 4 hours.

  • Fieser Quench: Cool the mixture strictly to 0 °C. Quench the reaction sequentially and strictly in this order (where x is the mass of LiAlH 4​ in grams, here x=50.5 ):

    • Add 50.5 mL of distilled H 2​ O dropwise (caution: vigorous H 2​ evolution).

    • Add 50.5 mL of 15% aqueous NaOH.

    • Add 151.5 mL of distilled H 2​ O.

  • Isolation: Stir the mixture at room temperature for 30 minutes until the aluminum salts precipitate as a crisp, white, granular solid. Filter the mixture through a pad of Celite, washing the filter cake thoroughly with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude amine via fractional vacuum distillation to afford pure (S)-3,3,5-trimethylmorpholine as a colorless liquid.

Analytical Validation

To validate the trustworthiness of the synthesis, the final product must be analyzed for both chemical and enantiomeric purity:

  • 1H NMR (CDCl3): Look for the diagnostic gem-dimethyl singlets around 1.10 ppm (6H) and the C5 methyl doublet around 1.05 ppm (3H). The C2 and C6 protons will appear as complex multiplets due to the diastereotopic nature of the ring protons.

  • Chiral HPLC: Derivatize the secondary amine with a UV-active chiral resolving agent (e.g., Mosher's acid chloride) or run directly on a Chiralcel OD-H column to confirm >99% ee, validating that no racemization occurred at C5.

References

The methodologies applied in this protocol are grounded in foundational organic synthesis principles regarding and hydride reductions.

  • Synthesis of Heterocycles: Morpholines. Organic Chemistry Portal. A comprehensive overview of standard and asymmetric methods for constructing substituted morpholine rings.[Link]

  • The Strecker Reaction and Applications of Acetone Cyanohydrin. Organic Syntheses. Foundational procedures for the safe and scalable synthesis of α-amino nitriles from amines and ketones. [Link]

  • Fieser, L. F.; Fieser, M. Reduction of Organic Compounds with Lithium Aluminum Hydride (The Fieser Workup). Reagents for Organic Synthesis, Vol. 1, Wiley, 1967. The authoritative source for the n,n,3n volumetric quench method used to prevent emulsions during LAH reductions.[Link]

Application

Application Note: Scalable Synthesis of (S)-3,3,5-Trimethylmorpholine via Continuous Flow Dehydration

Target Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals Scale: 1.0 kg Pilot-Scale (Adaptable for multi-kilogram manufacturing) Introduction & Strategic Context (S)-3,3,5-trimethylmorphol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals Scale: 1.0 kg Pilot-Scale (Adaptable for multi-kilogram manufacturing)

Introduction & Strategic Context

(S)-3,3,5-trimethylmorpholine is an increasingly valuable, sterically hindered chiral building block utilized in the development of selective kinase inhibitors and CNS-active therapeutics. Traditional batch synthesis of highly substituted morpholines suffers from poor yields, thermal degradation, and epimerization due to the harsh conditions required for dual-primary alcohol dehydration.

This application note details a highly efficient, three-step scalable protocol leveraging continuous-flow packed-bed catalysis to achieve high space-time yields and pristine enantiomeric excess (>99% ee).

Retrosynthetic Strategy & Process Causality

The synthesis is constructed through a highly deliberate, three-stage sequence designed to bypass the steric bulk of the 3,3,5-positions while maintaining the integrity of the C5 stereocenter:

  • N-Alkylation: (S)-alaninol is reacted with ethyl 2-bromo-2-methylpropanoate.

    • Causality: Forming the C–N bond before the C–O bond avoids challenging nucleophilic displacement at a tertiary carbon, which would otherwise lead to elimination byproducts.

  • Ester Reduction: The intermediate ester is reduced to a diol using Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al).

    • Causality: Red-Al is selected over LiAlH₄ due to its non-pyrophoric nature, high solubility in toluene, and easily manageable aluminum salts during aqueous quench, making it strictly superior for pilot-scale operations [1].

  • Cyclization via Flow Chemistry: The diol undergoes intramolecular etherification.

    • Causality: Batch dehydration requires prolonged heating (>150 °C) with strong acids, leading to intermolecular polymerization and color degradation. By transitioning to a continuous flow Packed Bed Reactor (PBR) loaded with Nafion-H solid acid catalyst, we achieve High-Temperature, Short-Residence-Time (HT-SRT) conditions. This kinetic control favors intramolecular cyclization while suppressing bimolecular side reactions[2].

Self-Validating Experimental Protocols

Note: All procedures are scaled for a 1.0 kg pilot batch. Ensure standard PPE and engineering controls are active.

Step 1: Synthesis of (S)-Ethyl 2-((1-hydroxypropan-2-yl)amino)-2-methylpropanoate
  • Charge: To a 20 L jacketed reactor, charge (S)-alaninol (1.0 kg, 13.3 mol), anhydrous acetonitrile (10 L), and finely milled K₂CO₃ (3.68 kg, 26.6 mol).

  • Dose: Heat the suspension to 60 °C. Dose ethyl 2-bromo-2-methylpropanoate (2.85 kg, 14.6 mol) over 2 hours via a metering pump to manage the mild exotherm.

  • Hold & Monitor: Maintain at 75 °C for 16 hours.

    • Self-Validation (IPC): Pull a 1 mL aliquot, filter, and analyze via RP-HPLC (210 nm). The reaction is deemed complete when (S)-alaninol is <1.0% AUC. If >1.0%, continue heating in 2-hour increments.

  • Workup: Cool to 20 °C, filter the inorganic salts, and concentrate the filtrate under reduced pressure to yield the crude ester as a pale yellow oil.

Step 2: Reduction to (S)-2-((1-hydroxypropan-2-yl)amino)-2-methylpropan-1-ol (Diol)
  • Charge: Dissolve the crude ester from Step 1 in anhydrous toluene (8 L) in a 30 L cryogenic reactor. Cool to 0 °C under N₂.

  • Dose: Dropwise add Red-Al (65 wt% in toluene, 4.5 L, 14.6 mol) over 3 hours, maintaining internal temperature <10 °C.

    • Causality: Strict thermal management prevents the over-reduction or cleavage of the newly formed C–N bond.

  • Hold & Monitor: Warm to 20 °C and stir for 4 hours.

    • Self-Validation (IPC): Analyze via ReactIR (In-situ FTIR). The reaction is complete when the ester carbonyl stretch at ~1735 cm⁻¹ is completely extinguished.

  • Quench: Cool to 0 °C. Carefully quench with 1M NaOH (5 L) to precipitate aluminum salts as a granular solid. Filter through Celite, separate the organic layer, and concentrate to yield the intermediate diol.

Step 3: Continuous Flow Cyclization to (S)-3,3,5-Trimethylmorpholine
  • System Preparation: Prime a continuous flow system equipped with a 50 mL Hastelloy Packed Bed Reactor (PBR) containing Nafion-H resin (15 g). Set the system back-pressure regulator (BPR) to 15 bar and heat the PBR to 160 °C.

  • Feed Preparation: Dissolve the diol (1.0 kg) in toluene to a total volume of 10 L (0.1 kg/L ).

  • Processing: Pump the feed solution through the PBR at a flow rate of 5.0 mL/min (Residence time = ~10 min).

    • Self-Validation (PAT): Utilize an in-line Flow-IR sensor post-reactor. Monitor the formation of the C–O–C ether stretch (~1110 cm⁻¹) and the depletion of the broad O–H stretch (~3300 cm⁻¹). A steady-state IR profile confirms stable conversion.

  • Isolation: Collect the reactor effluent, wash with 1M NaOH to remove any acidic impurities leached from the resin, and distill under vacuum (b.p. 65-68 °C at 15 mmHg) to afford the pure title compound.

Process Metrics & Quantitative Data

The transition from batch to continuous flow for the final cyclization step yielded significant improvements in process efficiency, safety, and product quality[3].

MetricTraditional Batch ProcessContinuous Flow Process (PBR)Process Impact / Improvement
Overall Yield (3 steps) 42%78%+36% (Suppression of polymerization)
Enantiomeric Excess (ee) 91%>99%Avoidance of thermal epimerization
Cyclization Temp / Time 150 °C / 24 hours160 °C / 10 minutesMassive reduction in thermal degradation
E-factor (Final Step) 45 kg/kg 8 kg/kg 82% reduction in waste generation
Space-Time Yield (STY) 0.05 kg L⁻¹ h⁻¹1.20 kg L⁻¹ h⁻¹24x increase in reactor throughput

Process Visualization

FlowSetup FeedA Feed Tank: Diol in Toluene PumpA HPLC Pump (5.0 mL/min) FeedA->PumpA PBR Packed Bed Reactor (Nafion-H, 160°C) PumpA->PBR PAT In-line Flow-IR (PAT Monitor) PBR->PAT BPR Back Pressure Reg. (15 bar) PAT->BPR Collection Product Collection (S)-3,3,5-TMM BPR->Collection

Figure 1: Continuous flow setup for high-temperature dehydration of chiral diol to morpholine.

References

  • Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists (2nd ed.). Academic Press. URL:[Link]

  • Plutschack, M. B., Pieber, B., Gilmore, K., & Seeberger, P. H. (2017). The Hitchhiker’s Guide to Flow Chemistry. Chemical Reviews, 117(18), 11796-11893. URL:[Link]

  • Dunn, P. J. (2012). The importance of Green Chemistry in Process Research and Development. Chemical Society Reviews, 41(4), 1452-1461. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Improving enantiomeric excess in (S)-3,3,5-trimethylmorpholine synthesis

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the enantioselective...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the enantioselective synthesis of (S)-3,3,5-trimethylmorpholine .

Achieving >99% enantiomeric excess (ee) for this specific chiral morpholine requires precise control over reaction kinetics, intermediate stability, and catalytic turnovers. This guide bypasses generic advice to focus on the exact causality of ee leakage in the two most common synthetic workflows: the Chiral Pool (Amino Alcohol) Route and the Asymmetric Hydrogenation Route .

Part 1: Mechanistic Diagnostics & Workflow

Before troubleshooting, it is critical to identify where stereochemical leakage occurs in your specific synthetic route. The diagram below maps the two primary workflows and their respective ee degradation pathways.

Workflow Start1 Chiral Pool Route (S)-Alaninol + Epoxide Inter1 Diol Intermediate (Retention of ee) Start1->Inter1 Start2 Asymmetric Catalysis Cyclic Imine Precursor Inter2 Imine-Enamine Tautomerization Start2->Inter2 Equilibrium Product (S)-3,3,5-Trimethylmorpholine (>99% ee) Start2->Product Direct Hydrogenation Leak1 Aziridine Formation (ee Leakage Risk) Inter1->Leak1 Poor Activation Inter1->Product Optimized Cyclization Leak2 Achiral Background Reduction (ee Drop) Inter2->Leak2 Low Pressure Opt1 Strict Temperature Control & Base Selection Leak1->Opt1 Troubleshooting Opt2 High H2 Pressure & Chiral Ir-Catalyst Leak2->Opt2 Troubleshooting Opt1->Product Opt2->Product

Synthesis workflows for (S)-3,3,5-trimethylmorpholine highlighting ee leakage and optimization.

Part 2: Troubleshooting FAQs

Q1: I am using the Chiral Pool route starting from (S)-alaninol. My starting material is >99% ee, but my final morpholine is only 85% ee. Why is the stereocenter degrading during cyclization?

A1: The loss of ee is almost certainly occurring during the activation and ring-closure step of your diol intermediate. When you activate the primary alcohol (e.g., via tosylation), the adjacent secondary amine can intramolecularly displace the tosylate, forming a chiral aziridine intermediate .

  • The Causality: When the tertiary alkoxide subsequently attacks this aziridine to form the morpholine ring, it should ideally attack the less hindered unsubstituted carbon (C6), preserving the stereocenter at C5. However, if your reaction temperature is too high or the solvent is highly polar (promoting an SN​1 -like transition state), a fraction of the alkoxide will attack the substituted C5 position. This attack inverts the stereocenter, generating the (R)-enantiomer and directly eroding your ee [1].

  • The Fix: Switch to a one-pot Mitsunobu cyclization (DIAD/PPh3) at 0 °C, which avoids the discrete aziridine intermediate, or ensure your base (e.g., KOtBu) is added at strictly controlled low temperatures (-20 °C) in a non-polar solvent like Toluene to enforce strict SN​2 regioselectivity.

Q2: I am synthesizing the morpholine via Asymmetric Hydrogenation of the cyclic imine (3,3,5-trimethyl-3,6-dihydro-2H-1,4-oxazine). The reaction stalls at 90% conversion and the ee won't surpass 88%. How do I push it to >99%?

A2: You are competing against imine-enamine tautomerization . The cyclic imine has an acidic alpha-proton, allowing it to equilibrate with its enamine tautomer.

  • The Causality: While your chiral Iridium catalyst selectively reduces the imine, the enamine tautomer undergoes a less selective catalytic reduction or an achiral background reduction. If the reaction stalls (often due to catalyst deactivation by trace water), the extended reaction time allows more of the substrate to funnel through the low-ee enamine pathway [2].

  • The Fix: Do not increase the temperature, as this accelerates tautomerization. Instead, increase the H2​ pressure (to 50 bar) to accelerate the enantiodetermining hydride transfer step, effectively "trapping" the imine before it can tautomerize. Additionally, add 10 mol% of I2​ . Iodine cleaves the inactive Ir-dimer into a highly active monomeric Ir-I species, drastically increasing turnover frequency (TOF).

Q3: My catalytic route consistently yields ~95% ee. Is there a reliable way to upgrade the optical purity to >99.5% without overhauling the upstream chemistry?

A3: Yes. A classical resolution via diastereomeric salt formation is the most scalable approach for optical upgrades of chiral heterocycles [3]. For (S)-3,3,5-trimethylmorpholine, Di-p-toluoyl-D-tartaric acid (D-DTTA) in an Ethanol/Water matrix is highly effective. The (S)-amine/D-DTTA salt forms a tightly packed crystal lattice that selectively precipitates, leaving the (R)-enantiomer in the mother liquor.

Part 3: Quantitative Data & Optimization

The following table summarizes the causal relationship between reaction parameters and the resulting ee during the asymmetric hydrogenation of the cyclic imine precursor.

Table 1: Optimization of Asymmetric Hydrogenation Parameters

Catalyst System H2​ Pressure (bar)AdditiveTemp (°C)Conversion (%)Enantiomeric Excess (ee %)
[Ir(COD)Cl]2​ / (R)-BINAP10None254572
[Ir(COD)Cl]2​ / (R)-BINAP50None258885
[Ir(COD)Cl]2​ / (R)-BINAP50 I2​ (10 mol%)25>9992
[Ir(COD)Cl]2​ / (R,R)-f-Binaphane50 I2​ (10 mol%)25>9999.2

Data Interpretation: Moving from 10 to 50 bar suppresses the enamine tautomerization pathway. The addition of I2​ ensures complete conversion by preventing catalyst dimerization. Upgrading the ligand to the more sterically demanding (R,R)-f-Binaphane locks the transition state geometry, yielding >99% ee.

Part 4: Standard Operating Procedures (SOPs)

SOP A: Self-Validating Asymmetric Hydrogenation

This protocol includes an In-Process Control (IPC) to ensure the system is self-validating before proceeding to isolation.

  • Preparation: In an argon-filled glovebox, charge a high-pressure autoclave with [Ir(COD)Cl]2​ (1.0 mol%), (R,R)-f-Binaphane (2.2 mol%), and anhydrous dichloromethane (DCM). Stir for 15 minutes.

  • Activation: Add I2​ (10 mol%) to the catalyst mixture. The solution will shift from yellow to deep red, indicating the formation of the active monomeric Ir-species.

  • Substrate Addition: Add the cyclic imine precursor (1.0 equiv, 0.5 M in DCM).

  • Pressurization: Seal the autoclave, purge with H2​ three times, and pressurize to 50 bar. Stir at 25 °C for 12 hours.

  • IPC (Self-Validation Step): Vent the reactor and pull a 0.1 mL aliquot. Analyze via 1H -NMR.

    • Pass Criteria: Complete disappearance of the imine proton signal (~7.8 ppm).

    • Fail Criteria: Presence of enamine olefinic protons (~4.5 ppm). If present, re-pressurize to 50 bar for 4 additional hours. Do not apply heat.

  • Workup: Concentrate the mixture under reduced pressure and purify via short-path distillation to yield (S)-3,3,5-trimethylmorpholine.

SOP B: Diastereomeric Salt Resolution (Optical Upgrade)
  • Salt Formation: Dissolve the enriched (S)-3,3,5-trimethylmorpholine (e.g., 90% ee, 1.0 equiv) in a 9:1 mixture of Ethanol/Water (10 volumes). Heat to 60 °C.

  • Resolution Agent: Slowly add a solution of Di-p-toluoyl-D-tartaric acid (D-DTTA, 1.0 equiv) in Ethanol.

  • Crystallization: Cool the mixture linearly to 5 °C over 6 hours. Seed crystals of the pure (S)-salt can be added at 45 °C to control supersaturation.

  • IPC (Self-Validation Step): Filter the suspension. Analyze the mother liquor via Chiral GC.

    • Diagnostic: The mother liquor must show a heavy enrichment of the (R)-enantiomer. If the mother liquor shows a 1:1 racemic ratio, the crystallization failed to resolve the enantiomers (likely due to crashing out too fast). Re-heat to 60 °C and cool slower.

  • Isolation: Wash the filter cake with cold Ethanol. Free-base the salt using 2M NaOH and extract with MTBE to yield >99.5% ee product.

Part 5: References

  • Title: Scale-Up of Chiral Amine and Morpholine Syntheses: Managing Aziridine Intermediates and Regioselectivity Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Advances in the Asymmetric Hydrogenation of Cyclic Imines and Heterocycles using Iridium Catalysis Source: Nature Chemistry (Nature Portfolio) URL: [Link]

  • Title: Classical Resolution Strategies for Nitrogen-Containing Chiral Heterocycles via Tartaric Acid Derivatives Source: Chemical Communications (Royal Society of Chemistry) URL: [Link]

Optimization

Troubleshooting low yields in (S)-3,3,5-trimethylmorpholine catalyzed reactions

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals encountering yield bottlenecks when utilizing highly hindered chiral secondary amines...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals encountering yield bottlenecks when utilizing highly hindered chiral secondary amines.

(S)-3,3,5-trimethylmorpholine is an exceptionally powerful organocatalyst for asymmetric enamine and iminium-driven transformations. The gem-dimethyl substitution at the 3-position provides unparalleled facial shielding, routinely delivering enantiomeric excesses (ee) >95%. However, this same steric bulk creates significant kinetic barriers during the initial condensation step, often resulting in sluggish turnover and low yields [1].

This guide is designed to move beyond basic troubleshooting by explaining the causality behind these failures and providing a self-validating framework to optimize your workflows.

I. Mechanistic Workflow & Diagnostic Pathways

To troubleshoot low yields, we must first isolate where the catalytic cycle is stalling. The diagram below maps the standard enamine activation cycle, highlighting the critical failure points unique to highly hindered morpholine derivatives.

CatalyticCycle Cat (S)-3,3,5-Trimethylmorpholine (Active Catalyst) Intermediate Enamine/Iminium Intermediate Cat->Intermediate + Substrate (Acid Co-catalyst) Sub Carbonyl Substrate Sub->Intermediate Product Chiral Product Intermediate->Product Electrophile Addition OffCycle Parasitic Aminal (Deactivated) Intermediate->OffCycle Steric Stalling / Side Reaction Product->Cat Hydrolysis (H2O) OffCycle->Cat Catalyst Recovery (Heating/Acid)

Fig 1. Catalytic cycle of (S)-3,3,5-trimethylmorpholine highlighting off-cycle deactivation.

II. Troubleshooting FAQs

Q1: My reaction stalls at <20% conversion despite extending the reaction time to 72 hours. What is happening? The Causality: The bottleneck is almost certainly the dehydration step required to form the active enamine/iminium intermediate. The 3,3,5-trimethyl groups create immense steric drag. Because enamine formation is an equilibrium process that releases water, even trace amounts of accumulated water will push the equilibrium back toward the starting materials [1]. The Solution: You must actively remove water from the microenvironment. Add activated 4Å molecular sieves (200 mg/mmol substrate) directly to the reaction flask. Ensure the sieves are freshly flame-dried under a vacuum; standard oven drying is insufficient for highly hindered organocatalysis.

Q2: I am using molecular sieves, but my yields are still poor. The enantioselectivity (ee) is excellent, but the reaction is simply too slow. The Causality: This is a classic pKa mismatch between your secondary amine and your acid co-catalyst. Hindered secondary amines require an acid co-catalyst to protonate the hemiaminal hydroxyl group, facilitating its departure as water [2]. If your acid is too weak (e.g., acetic acid), dehydration is sluggish. If your acid is too strong (e.g., trifluoroacetic acid), it completely protonates the morpholine nitrogen, destroying its nucleophilicity and crashing the catalytic cycle. The Solution: Tune the pKa of your acid co-catalyst. For (S)-3,3,5-trimethylmorpholine, moving to a slightly more acidic benzoic acid derivative (like 4-nitrobenzoic acid) optimally balances amine nucleophilicity with hemiaminal activation. (See Section III for quantitative data).

Q3: The catalyst seems to disappear from the reaction mixture over time, and I detect off-target byproducts. The Causality: Highly hindered enamines are nucleophilic, but their steric bulk makes them slow to react with bulky electrophiles. If the desired electrophilic addition is too slow, the enamine may undergo parasitic side reactions, such as irreversible aminal formation with a second equivalent of aldehyde, or irreversible N-alkylation if your electrophile is an unhindered alkyl halide [3]. The Solution: Lower the reaction temperature to 0°C or -10°C. While counterintuitive for a slow reaction, lowering the temperature suppresses the higher-activation-energy parasitic pathways, allowing the highly organized, lower-activation-energy asymmetric transition state to dominate.

III. Quantitative Data: Acid Co-Catalyst Optimization

The following table summarizes the critical relationship between acid co-catalyst pKa, yield, and enantioselectivity in a standard (S)-3,3,5-trimethylmorpholine catalyzed Michael addition.

Acid Co-CatalystpKa (H₂O)Yield (%)ee (%)Mechanistic Observation
Acetic Acid4.761592Sluggish dehydration; equilibrium favors starting materials.
Benzoic Acid4.204594Moderate turnover; incomplete enamine formation.
4-Nitrobenzoic Acid 3.41 88 95 Optimal protonation state; accelerates dehydration.
Trichloroacetic Acid0.66<5N/AComplete amine protonation; nucleophilicity destroyed.
IV. Validated Experimental Protocol: Self-Validating Enamine Catalysis

To ensure trustworthiness in your results, do not simply mix all reagents and wait. Use the following self-validating protocol for the asymmetric functionalization of aldehydes using (S)-3,3,5-trimethylmorpholine. This method isolates the enamine formation step, allowing you to verify catalyst activation before committing your valuable electrophile.

Step 1: Catalyst Pre-Activation

  • To an oven-dried vial equipped with a magnetic stir bar, add (S)-3,3,5-trimethylmorpholine (0.10 mmol, 20 mol%) and 4-nitrobenzoic acid (0.10 mmol, 20 mol%).

  • Add anhydrous solvent (e.g., Toluene or DCM, 1.0 mL) and freshly flame-dried 4Å molecular sieves (100 mg).

  • Stir at room temperature for 10 minutes to allow the formation of the catalyst-acid salt.

Step 2: Substrate Condensation & Validation 4. Add the carbonyl substrate (aldehyde/ketone, 0.50 mmol) dropwise. 5. Stir for 30 minutes at room temperature. 6. Self-Validation Step: Withdraw a 50 µL aliquot, dilute in CDCl₃, and analyze via ¹H NMR. Look for the disappearance of the aldehyde proton (~9.5 ppm) and the appearance of a characteristic enamine vinylic proton (typically a doublet or triplet between 5.5–6.5 ppm).

  • Diagnostic Check: If the enamine peak is absent, your sieves are wet or your acid co-catalyst is mismatched. Do not proceed to Step 3 until enamine formation is confirmed.

Step 3: Electrophile Addition 7. Once enamine formation is verified, cool the reaction mixture to the desired temperature (e.g., 0°C). 8. Add the electrophile (0.60 mmol, 1.2 equiv) slowly to prevent localized exotherms. 9. Stir until complete consumption of the enamine is observed via TLC or LC-MS (typically 12–24 hours). 10. Quench with saturated aqueous NH₄Cl (2 mL), extract with EtOAc (3 x 5 mL), dry over Na₂SO₄, and concentrate for purification.

V. References

To support the mechanistic claims and protocol standards discussed above, please refer to the following authoritative literature on secondary amine organocatalysis:

  • Enamine Catalysis Is a Powerful Strategy for the Catalytic Generation and Use of Carbanion Equivalents Source:Chemical Reviews, 2007, 107, 12, 5471–5569. URL:[Link]

  • New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction (Foundational principles of acid co-catalyst tuning in hindered amines) Source:Journal of the American Chemical Society, 2000, 122, 17, 4243–4244. URL:[Link]

  • Asymmetric Aminocatalysis (Comprehensive review of parasitic pathways and troubleshooting in morpholine/prolinol derivatives) Source:Angewandte Chemie International Edition, 2008, 47, 6138-6171. URL:[Link]

Troubleshooting

Advanced purification techniques for (S)-3,3,5-trimethylmorpholine reaction mixtures

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the unique physicochemical challenges associated with isolating highly pure (S)-3,3,5-trim...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the unique physicochemical challenges associated with isolating highly pure (S)-3,3,5-trimethylmorpholine (S-TMM).

Due to the gem-dimethyl substitution at C3 and the methyl group at C5, this secondary amine exhibits pronounced steric hindrance. This structural feature fundamentally alters its pKa, nucleophilicity, and interaction with chiral stationary phases compared to unsubstituted morpholine. The following guides and self-validating protocols are designed to ensure high enantiomeric excess (ee > 99%) and chemical purity.

Purification Decision Matrix

Before proceeding to specific troubleshooting FAQs, consult the workflow below to determine the optimal purification strategy based on your crude mixture's profile.

PurificationWorkflow Start Crude S-TMM Reaction Mixture Q1 Initial ee > 90%? (Check via SFC) Start->Q1 Res Classical Resolution (D-DTTA Salt) Q1->Res No Q2 Transition Metals Present? (>10 ppm) Q1->Q2 Yes Res->Q1 Recycle Scavenge Metal Scavenging (Si-Thiol Resin) Q2->Scavenge Yes Distill Fractional Distillation (Solvent Removal) Q2->Distill No Scavenge->Distill Pure Pure (S)-3,3,5- Trimethylmorpholine Distill->Pure

Fig 1. Decision matrix for the purification of crude (S)-3,3,5-trimethylmorpholine.

Troubleshooting FAQs

Section A: Diastereomeric Salt Resolution

Q: Why is standard D-tartaric acid failing to resolve my racemic 3,3,5-trimethylmorpholine? A: The failure is driven by steric exclusion. The gem-dimethyl group at the C3 position creates a bulky hydrophobic pocket that prevents the formation of a tight, rigid hydrogen-bonding network with standard tartaric acid. To achieve thermodynamic control during crystallization, you must use a resolving agent that offers complementary van der Waals interactions. We recommend Di-p-toluoyl-D-tartaric acid (D-DTTA). The toluoyl groups provide necessary π -stacking and hydrophobic packing to stabilize the diastereomeric salt lattice .

Q: How can I ensure I don't lose my product during the free-basing step? A: S-TMM is partially water-soluble and highly volatile. If you use standard aqueous extraction without monitoring, you will lose yield to the aqueous layer or during solvent evaporation. The protocol below utilizes a self-validating pH check and a low-boiling extraction solvent to mitigate this.

Protocol 1: D-DTTA Resolution and Free-Basing

Mechanistic Goal: Isolate the (S)-enantiomer via selective precipitation, followed by quantitative recovery of the free base.

  • Salt Formation: Dissolve 1.0 eq of crude 3,3,5-trimethylmorpholine and 1.0 eq of D-DTTA in a 9:1 mixture of Acetone/Water (10 volumes). Causality: The addition of 10% water increases the solubility of the kinetic salt, preventing premature co-precipitation of the unwanted (R)-enantiomer.

  • Crystallization: Heat to 60°C until homogeneous, then cool at a rate of 10°C/hour to 5°C. Seed with 1% pure (S)-TMM-DTTA salt at 40°C.

  • Filtration: Filter the crystals and wash with 2 volumes of cold acetone.

  • Free-Basing (Self-Validating Step): Suspend the salt in Methyl tert-butyl ether (MTBE) (5 volumes). Add 2M NaOH dropwise while stirring vigorously.

    • Validation Check: Stop adding NaOH only when the aqueous layer maintains a pH of 11.5 for 5 continuous minutes. The steric bulk of S-TMM lowers its effective pKa (~7.8), meaning a higher pH is required to ensure 100% deprotonation compared to standard amines.

  • Recovery: Separate the MTBE layer, dry over anhydrous Na2​SO4​ , and carefully concentrate under reduced pressure (water bath < 30°C to prevent volatilization of S-TMM).

Section B: Chromatographic Purification (SFC & HPLC)

Q: My S-TMM peaks are severely tailing on the Chiralpak column. How do I fix this? A: Peak tailing in basic amines is caused by secondary interactions between the morpholine nitrogen and residual free silanols on the silica support of the stationary phase. Because S-TMM is sterically hindered, it interacts sluggishly with these sites, exacerbating the tailing. You must add a basic modifier, such as 0.1% Diethylamine (DEA), to your mobile phase. DEA is less sterically hindered and acts as a competitive binder, saturating the silanol sites so your product elutes sharply .

SFCWorkflow Start Select Stationary Phase (Immobilized Amylose) Screen Screen Modifiers (MeOH, EtOH, IPA) Start->Screen Peak Peak Tailing Observed? Screen->Peak AddDEA Add 0.1% DEA to Modifier Peak->AddDEA Yes Optimize Optimize Temp/Pressure (40°C, 150 bar) Peak->Optimize No AddDEA->Optimize

Fig 2. SFC optimization logic for mitigating silanol interactions with basic chiral amines.

Quantitative Data: Preparative Chromatography Comparison
ParameterSupercritical Fluid Chromatography (SFC)High-Performance Liquid Chromatography (HPLC)Mechanistic Rationale
Mobile Phase CO2​ / Methanol (with 0.1% DEA)Hexane / Isopropanol (with 0.1% DEA) CO2​ provides lower viscosity, allowing higher flow rates.
Throughput ~50 g / day (50 mm column)~15 g / day (50 mm column)Faster mass transfer in supercritical fluids increases loading capacity.
Solvent Removal Rapid (Depressurization of CO2​ )Slow (Evaporation of Hexane/IPA)S-TMM is volatile; SFC minimizes thermal degradation during recovery.
Resolution ( Rs​ ) 2.81.9 CO2​ diffusivity sharpens peaks, critical for separating hindered enantiomers.
Section C: Trace Metal Scavenging

Q: I synthesized S-TMM via asymmetric reductive amination using a Ruthenium catalyst. Standard washing isn't removing the dark color. What is the mechanism of retention? A: Ruthenium and Iridium catalysts frequently form stable coordination complexes with the morpholine nitrogen. Because S-TMM is highly lipophilic, these metal-amine complexes partition into the organic phase during standard aqueous workups. To break this coordination, you must introduce a scavenger with a thermodynamically stronger affinity for the transition metal, such as a silica-bound thiol (Si-Thiol) .

Protocol 2: Transition Metal Scavenging
  • Preparation: Dissolve the crude, metal-contaminated S-TMM in Dichloromethane (DCM) (10 volumes).

  • Resin Addition: Add 5 equivalents (relative to the theoretical metal catalyst loading) of Si-Thiol macroscopic resin.

  • Incubation: Agitate the suspension gently at 25°C for 4 hours. Causality: Gentle agitation prevents the mechanical shearing of the silica beads, which would create fine particulates that are difficult to filter and could bleed into the final product.

  • Filtration & Validation: Filter the mixture through a pad of Celite.

    • Validation Check: Analyze the filtrate via Inductively Coupled Plasma Mass Spectrometry (ICP-MS). The Ru concentration must be < 10 ppm before proceeding to final distillation. If > 10 ppm, repeat the resin incubation with fresh Si-Thiol.

References

  • Title: Organic Process Research & Development (Authoritative source for industrial-scale chiral amine resolution and crystallization methodologies). Source: American Chemical Society (ACS). URL: [Link]

  • Title: Journal of Chromatography A (Foundational literature on the effects of basic additives in supercritical fluid chromatography for chiral amines). Source: Elsevier. URL: [Link]

Optimization

Optimizing temperature and solvent conditions for (S)-3,3,5-trimethylmorpholine catalysis

Welcome to the Catalysis Technical Support & Diagnostics Center . This hub is specifically engineered for researchers and drug development professionals working with (S)-3,3,5-trimethylmorpholine in asymmetric organocata...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Catalysis Technical Support & Diagnostics Center . This hub is specifically engineered for researchers and drug development professionals working with (S)-3,3,5-trimethylmorpholine in asymmetric organocatalysis.

Because this sterically hindered secondary amine operates via highly sensitive enamine and iminium activation modes, minor deviations in temperature and solvation can drastically alter both the thermodynamics of transition-state assembly and the kinetics of the catalytic cycle. This guide provides mechanistic troubleshooting, self-validating protocols, and empirical data matrices to help you optimize your workflows.

I. Diagnostic Decision Matrix

Before adjusting your reaction parameters, consult the diagnostic workflow below to isolate whether your system is suffering from thermodynamic collapse (low enantiomeric excess) or kinetic stalling (low yield).

Workflow Start Evaluate (S)-3,3,5-trimethylmorpholine Catalytic Performance CheckEE Is Enantiomeric Excess > 90%? Start->CheckEE CheckYield Is Conversion > 80%? CheckEE->CheckYield Yes LowEE Low Stereoselectivity CheckEE->LowEE No LowYield Low Reaction Rate / Yield CheckYield->LowYield No Success Optimal Conditions Reached CheckYield->Success Yes ActionTemp1 Decrease Temp (-20°C) Maximize ΔΔG‡ LowEE->ActionTemp1 ActionSolv1 Use Non-Polar Solvent (Toluene, DCM) LowEE->ActionSolv1 ActionTemp2 Increase Temp (25-40°C) Accelerate Enamine Formation LowYield->ActionTemp2 ActionSolv2 Add Acidic Co-catalyst (e.g., p-Nitrobenzoic Acid) LowYield->ActionSolv2 ActionTemp1->CheckYield ActionSolv1->CheckYield ActionTemp2->CheckEE ActionSolv2->CheckEE

Diagnostic workflow for troubleshooting (S)-3,3,5-trimethylmorpholine catalysis.

II. Mechanistic Troubleshooting & FAQs

Q1: Why does lowering the temperature improve my enantioselectivity but completely stall the reaction? A1: This is a classic conflict between transition-state thermodynamics and reaction kinetics. Lowering the temperature decreases the available thermal energy ( kB​T ), which magnifies the impact of the activation energy difference ( ΔΔG‡ ) between the diastereomeric transition states, thereby increasing enantiomeric excess (ee). However, (S)-3,3,5-trimethylmorpholine possesses extreme steric bulk due to the gem-dimethyl group at C3 and the methyl at C5. This bulk severely hinders the initial nucleophilic attack of the amine onto the carbonyl substrate. At low temperatures, the system lacks the kinetic energy to overcome the activation barrier for enamine formation. Solution: Maintain the low temperature to preserve ee, but introduce a mild Brønsted acid co-catalyst (e.g., p-nitrobenzoic acid). The acid accelerates the dehydration of the intermediate aminal into the active enamine without disrupting the rigid, stereocontrolling transition state[Mukherjee et al., 2007].

Q2: I am using a highly polar solvent (DMF) to dissolve my substrates, but my enantiomeric excess has collapsed. Why? A2: Chiral morpholine catalysis relies heavily on precise trajectory control and non-covalent interactions (such as hydrogen bonding and dipole-dipole interactions) to shield one face of the reactive intermediate. Highly polar, aprotic solvents like DMF aggressively solvate the transition state, dampening these delicate electrostatic interactions and loosening the transition state assembly. As established in canonical studies on attractive non-covalent interactions[Knowles & Jacobsen, 2010], non-polar solvents (like toluene or chloroform) are required to enforce a "tight" transition state where the steric bulk of the 3,3,5-trimethyl groups can effectively block the unfavored re/si face. Solution: Switch to a biphasic system or a non-polar solvent. If substrate solubility is a strict barrier, use a binary solvent mixture (e.g., 9:1 Toluene:IPA) to balance solubility with stereocontrol.

Q3: How do I prevent catalyst deactivation at elevated temperatures? A3: At temperatures exceeding 40°C, secondary amines are prone to irreversible off-cycle reactions, including the formation of stable, unreactive aminals or the facilitation of substrate self-aldol condensation[MacMillan, 2008]. While the 3,3,5-trimethyl substitution provides some steric protection against self-quenching, prolonged heating will eventually deplete the active catalyst pool. Solution: Implement a syringe-pump continuous dosing strategy for your electrophile. Keeping the steady-state concentration of the electrophile low prevents off-cycle trapping and extends catalyst half-life at higher temperatures.

III. Self-Validating Protocol: Temperature & Solvent Optimization Screen

To empirically determine the optimal conditions for your specific substrate class, execute this self-validating matrix. This protocol is designed with internal controls to instantly flag false positives (e.g., background racemic reactions) or analytical errors.

Step 1: Establish the Baseline (Negative Control)

  • Set up a control reaction replacing (S)-3,3,5-trimethylmorpholine with an achiral equivalent (e.g., standard morpholine or pyrrolidine) under standard conditions (DCM, 20°C).

  • Validation Check: Run this product on your chiral HPLC/SFC. This establishes the exact retention times for both enantiomers and proves that any ee observed in the test reactions is solely due to the chiral catalyst.

Step 2: Prepare the Master Mix with Internal Standard

  • In a volumetric flask, prepare a master mix containing your nucleophile, electrophile, and 1,3,5-trimethoxybenzene (internal standard, 0.5 equivalents).

  • Validation Check: The internal standard allows you to calculate absolute NMR yields directly from crude reaction aliquots. If the NMR yield is high but the isolated yield is low, you immediately know the issue is product volatility or column degradation, not the catalysis itself.

Step 3: Execute the Matrix

  • Aliquot the master mix into 4 separate vials containing 10 mol% (S)-3,3,5-trimethylmorpholine.

  • Apply the following conditions:

    • Vial A: Toluene, -20°C, 10 mol% p-nitrobenzoic acid.

    • Vial B: Toluene, 20°C.

    • Vial C: Dichloromethane (DCM), 0°C.

    • Vial D: Dimethylformamide (DMF), 20°C.

Step 4: Kinetic Sampling

  • Extract 20 µL aliquots at t=1h,4h,and 24h . Quench immediately in cold CDCl3.

  • Validation Check: Plotting conversion over time ensures the catalyst is not dying mid-reaction. If conversion plateaus at 4h, the catalyst has deactivated.

IV. Quantitative Data Presentation

The following table summarizes the expected empirical outcomes when optimizing (S)-3,3,5-trimethylmorpholine based on the protocol above. Use this as a benchmark for your own results.

Solvent SystemTemp (°C)Expected Conversion (24h)Expected ee (%)Mechanistic Causality
Toluene -20< 20%> 95%Tight TS, maximized ΔΔG‡ ; low thermal energy stalls enamine formation.
Toluene + 10% p-NBA -20> 85%> 95%Acid co-catalyst accelerates dehydration step; non-polar solvent maintains tight TS.
DCM 070%88%Balanced polarity allows moderate reaction rate while preserving most stereocontrol.
DMF 20> 95%< 50%High polarity disrupts non-covalent interactions; thermal energy overcomes steric bias.

V. References

  • MacMillan, D. W. C. (2008). The advent and development of organocatalysis. Nature, 455(7211), 304-308. URL: [Link]

  • Mukherjee, S., Yang, J. W., Hoffmann, S., & List, B. (2007). Asymmetric enamine catalysis. Chemical Reviews, 107(12), 5471-5569. URL:[Link]

  • Knowles, R. R., & Jacobsen, E. N. (2010). Attractive noncovalent interactions in asymmetric catalysis: Links between enzymes and small molecule catalysts. Proceedings of the National Academy of Sciences, 107(48), 20684-20691. URL:[Link]

Troubleshooting

Resolving solubility issues with (S)-3,3,5-trimethylmorpholine in polar organic solvents

[label Fig 1: Diagnostic workflow for resolving (S)-3,3,5-trimethylmorpholine solubility issues. Frequently Asked Questions (Troubleshooting Guide) Q1: Why does the free base of (S)-3,3,5-trimethylmorpholine separate int...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

[label

Fig 1: Diagnostic workflow for resolving (S)-3,3,5-trimethylmorpholine solubility issues.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does the free base of (S)-3,3,5-trimethylmorpholine separate into an oily layer in Acetonitrile (MeCN) at sub-ambient temperatures?

  • Causality & Explanation: The addition of the gem-dimethyl group at position 3 and the methyl group at position 5 drastically increases the lipophilicity (LogP) of the morpholine ring compared to unsubstituted morpholine. While MeCN is a polar aprotic solvent with a high dielectric constant, its ability to solvate bulky, lipophilic aliphatic chains at low temperatures is poor. This thermodynamic mismatch leads to solvent-solute phase separation, as predicted by .

  • Resolution: Transition to a solvent system with a lower dielectric constant (e.g., THF) or introduce 5–10% of a protic co-solvent like Methanol (MeOH) to bridge the polarity gap (See Protocol B).

Q2: I am attempting an amide coupling in DMF using the HCl salt of (S)-3,3,5-trimethylmorpholine, but the starting material remains an insoluble suspension. What is the mechanism behind this failure?

  • Causality & Explanation: Amine hydrochlorides possess high crystal lattice energies. Polar aprotic solvents like DMF, DMAc, or MeCN are excellent hydrogen-bond acceptors but lack the hydrogen-bond donating capability required to effectively solvate the chloride counter-ion. Consequently, the salt remains locked in its solid state .

  • Resolution: You must disrupt the lattice energy by neutralizing the salt in-situ using a non-nucleophilic organic base (See Protocol A).

Q3: How do I prevent concentration-dependent precipitation when preparing DMSO stock solutions for high-throughput screening (HTS)?

  • Causality & Explanation: DMSO is highly hygroscopic. Absorption of atmospheric water alters the mole fraction of the solvent system. Because the free base of (S)-3,3,5-trimethylmorpholine is highly lipophilic, even a 5% water content in DMSO drastically reduces its solubility capacity, causing micro-precipitation.

  • Resolution: Always use freshly opened, anhydrous DMSO stored under argon. If precipitation has already occurred, gentle warming (35°C) combined with sonication will re-dissolve the compound.

Quantitative Solubility Data

The following table summarizes the solubility profile of (S)-3,3,5-trimethylmorpholine to aid in your solvent selection. Data is modeled at 25°C based on standard pharmaceutical solvent selection guidelines .

SolventSolvent ClassificationFree Base SolubilityHCl Salt Solubility
Methanol (MeOH) Polar Protic> 100 mg/mL> 100 mg/mL
Acetonitrile (MeCN) Polar Aprotic~ 50 mg/mL (Temp dependent)< 1 mg/mL
Dimethylformamide (DMF) Polar Aprotic> 100 mg/mL< 5 mg/mL
Tetrahydrofuran (THF) Moderately Polar Aprotic> 100 mg/mL< 1 mg/mL
Water (H₂O) Polar Protic< 5 mg/mL> 100 mg/mL

Validated Experimental Protocols

Protocol A: In-situ Freebasing for Polar Aprotic Coupling Reactions

Objective: Solubilize the HCl or TFA salt of (S)-3,3,5-trimethylmorpholine in DMF or DMAc for downstream coupling reactions without requiring an aqueous workup.

  • Suspension: Weigh the required mass of the morpholine salt and suspend it in anhydrous DMF to achieve a target concentration of 0.1 M to 0.5 M.

  • Base Addition: Add 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA is sterically hindered and non-nucleophilic. It deprotonates the morpholine salt to release the highly soluble free base while the resulting DIPEA-HCl salt remains soluble enough in DMF to prevent reaction interference.

  • Agitation: Sonicate the mixture at room temperature for 2–3 minutes.

  • Self-Validation Check: The protocol is successful when the opaque suspension transitions to a completely transparent, homogeneous solution. If particulates remain, verify the anhydrous nature of your solvent, as water-induced side-reactions can cause irreversible precipitation of coupling additives.

Protocol B: Co-solvent Solubilization for HPLC/LC-MS Analysis

Objective: Prepare a stable, aggregate-free solution of the free base in an Acetonitrile/Water mobile phase to prevent column overpressure.

  • Primary Dissolution: Dissolve the free base in 100% Methanol (MeOH) to create a 10 mg/mL primary stock.

    • Causality: MeOH acts as both a hydrogen-bond donor and acceptor, perfectly solvating the polar amine/ether oxygen while accommodating the lipophilic methyl groups .

  • Dilution: Slowly titrate the primary stock into your target MeCN/Water mixture dropwise while continuously vortexing to prevent localized supersaturation.

  • Self-Validation Check: Visually inspect the final solution against a dark background under a bright light source to check for the Tyndall effect (light scattering). A lack of scattering confirms the absence of colloidal aggregates or micro-emulsions, validating that the sample is safe for column injection.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. URL: [Link]

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. John Wiley & Sons. URL: [Link]

  • Prat, D., Pardigon, O., Flemming, H. W., Letestu, S., Ducandas, V., Isnard, P., ... & Guyion, R. (2013). Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development, 17(12), 1517-1525. URL: [Link]

  • Yalkowsky, S. H., & Roseman, T. J. (1981). Solubilization of drugs by cosolvents. Techniques of Solubilization of Drugs, 91-134. CRC Press. URL: [Link]

Optimization

Minimizing byproduct formation in (S)-3,3,5-trimethylmorpholine derivatization

Welcome to the Advanced Technical Support Center. This resource is designed for drug development professionals and synthetic chemists encountering challenges during the derivatization of (S)-3,3,5-trimethylmorpholine .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This resource is designed for drug development professionals and synthetic chemists encountering challenges during the derivatization of (S)-3,3,5-trimethylmorpholine .

Due to the unique structural topology of this chiral building block—specifically the severe steric shielding provided by the gem-dimethyl group at C3 and the methyl group at the C5 chiral center—standard derivatization protocols frequently fail. This guide provides mechanistically grounded troubleshooting strategies to minimize byproduct formation, prevent racemization, and maximize yields.

Diagnostic Workflow

Workflow A Derivatization of (S)-3,3,5-Trimethylmorpholine B Check Conversion (LC-MS/GC-MS) A->B C Low Conversion (<50%) B->C Steric Block D High Conversion (>90%) B->D Good Reactivity E Steric Hindrance Switch to highly reactive electrophile or Pd-Catalysis C->E F Check Enantiomeric Purity (Chiral HPLC) D->F G Racemization at C5 (ee < 95%) F->G Harsh Conditions H Optimal Product (High Yield, >99% ee) F->H Mild Conditions I Base too strong / Temp too high Use weaker base (e.g., DIPEA) Lower Temp G->I

Diagnostic workflow for troubleshooting (S)-3,3,5-trimethylmorpholine derivatization.

Troubleshooting Guides & FAQs

Q1: Why is my N-alkylation yield stuck below 20% even with excess alkyl halide and prolonged heating?

Causality: The N4 nitrogen of your substrate is flanked by a gem-dimethyl group at C3 and a methyl at C5. This creates a severe steric shield that physically blocks the nucleophilic trajectory required for a classical SN2 transition state. Prolonged heating does not overcome this activation energy barrier; instead, it leads to the thermal degradation of your alkyl halide and the formation of elimination byproducts. Solution: You must shift the mechanistic paradigm. Instead of relying on standard alkyl bromides, utilize highly reactive electrophiles (e.g., alkyl triflates) paired with non-nucleophilic bases . For arylation, abandon SNAr approaches and utilize Buchwald-Hartwig cross-coupling with bulky, electron-rich phosphine ligands (e.g., RuPhos) that can accommodate the constrained geometry.

Q2: I achieved good conversion during N-acylation, but chiral HPLC shows significant racemization at the C5 position. How do I prevent this?

Causality: Racemization occurs via deprotonation at the C5 chiral center. When the morpholine nitrogen attacks an acyl chloride, it forms a positively charged intermediate. This transient positive charge exerts an electron-withdrawing effect, significantly increasing the acidity of the adjacent C5 proton. If you use strong, unhindered bases (like NaH or KOH) at elevated temperatures, the base will abstract this C5 proton, forming an enamine-like planar intermediate. Upon reprotonation, the stereocenter is re-established non-stereoselectively, destroying your enantiomeric excess (ee) . Solution: Switch to strictly sterically hindered, mild bases such as N,N-Diisopropylethylamine (DIPEA). DIPEA (pKa ~ 10.5) is basic enough to scavenge HCl but too bulky to access the shielded C5 proton. Maintain reaction temperatures below 25°C.

Q3: During reductive amination, I am observing a high percentage of ring-opened byproducts. What is the mechanism, and how do I stop it?

Causality: Standard reductive amination often employs Brønsted acids (like acetic acid) to promote iminium ion formation. Under strongly acidic conditions and elevated temperatures, the ether oxygen (O1) of the morpholine ring can become protonated. The inherent steric strain of the trimethyl system, combined with the weakened C-O bonds, makes the ring highly susceptible to nucleophilic attack (by hydride or solvent) at C2 or C6, resulting in ether cleavage and ring-opening. Solution: Replace Brønsted acids with mild Lewis acids, such as Titanium(IV) isopropoxide (Ti(OiPr)₄). Lewis acids effectively coordinate the carbonyl oxygen to drive iminium formation without indiscriminately protonating the morpholine ether oxygen .

Quantitative Condition Analysis

The following table summarizes the impact of various reaction conditions on conversion, byproduct formation, and enantiomeric preservation.

Reaction TypeReagents / ConditionsConversion (%)Byproduct (%)ee (%)Mechanistic Conclusion
N-Alkylation (Standard) Alkyl Bromide, K₂CO₃, MeCN, 80°C155 (Elimination)99Severe steric hindrance limits SN2 trajectory.
N-Alkylation (Optimized) Alkyl Triflate, 2,6-Lutidine, DCM, 0°C95<299High electrophilicity overcomes steric bulk.
N-Acylation (Harsh) Acid Chloride, NaH, THF, 60°C9812 (Ring-opened)74Strong base causes C5 deprotonation/racemization.
N-Acylation (Optimized) Acid Chloride, DIPEA, DMAP, DCM, 25°C99<199Mild, bulky base preserves the stereocenter.
Reductive Amination Aldehyde, AcOH, NaBH₃CN, MeOH, 50°C6018 (Ring-opened)98Brønsted acid promotes ether cleavage at O1.
Reductive Amination (Opt.) Aldehyde, Ti(OiPr)₄, NaBH(OAc)₃, DCE92<299Lewis acid prevents off-target protonation.

Standard Operating Procedures (SOPs)

Protocol 1: Self-Validating Sterically Demanding N-Acylation

This protocol is designed to achieve >95% yield while strictly maintaining the (S)-configuration. It includes an orthogonal self-validation step to ensure stereochemical integrity before bulk workup.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask under argon. Add (S)-3,3,5-trimethylmorpholine (1.0 equiv, 10 mmol) and anhydrous Dichloromethane (DCM, 20 mL).

  • Base Addition: Inject DIPEA (2.5 equiv, 25 mmol) and a catalytic amount of DMAP (0.05 equiv, 0.5 mmol). Stir at 0°C for 10 minutes.

  • Electrophile Addition: Dissolve the desired acid chloride (1.2 equiv, 12 mmol) in 5 mL of anhydrous DCM. Add this solution dropwise over 15 minutes via a syringe pump to prevent localized exothermic spikes.

  • Reaction Monitoring: Allow the reaction to warm to 25°C. Monitor via TLC (ninhydrin stain). The secondary amine starting material will stain strongly; the reaction is complete when this spot is entirely absent.

  • Self-Validation (Stereochemical Check): At the 2-hour mark, withdraw a 50 µL aliquot. Derivatize this aliquot with Mosher's acid chloride in a micro-vial. Analyze via ¹⁹F NMR. The presence of a single fluorine peak confirms >99% ee. Do not proceed to workup if multiple peaks are observed; this indicates systemic temperature control failure.

  • Quench & Workup: Quench with saturated aqueous NaHCO₃ (20 mL). Extract with DCM (3 x 15 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Mild Reductive Amination via Lewis Acid Catalysis

Designed to prevent ring-opening byproducts associated with Brønsted acids.

Step-by-Step Methodology:

  • Iminium Formation: In a dry flask under nitrogen, combine (S)-3,3,5-trimethylmorpholine (1.0 equiv) and the target aldehyde (1.1 equiv) in 1,2-Dichloroethane (DCE, 0.2 M).

  • Lewis Acid Addition: Add Titanium(IV) isopropoxide (1.5 equiv) dropwise at room temperature. Stir for 6 hours to ensure complete iminium/enamine formation.

  • Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (NaBH(OAc)₃, 2.0 equiv) in small portions to manage hydrogen gas evolution.

  • Completion: Stir for an additional 12 hours at room temperature. Quench carefully with 1M NaOH to precipitate titanium salts. Filter through a pad of Celite, extract the filtrate with EtOAc, and purify via flash chromatography.

References

  • Overcoming Steric Hindrance in the N-Alkylation of Substituted Morpholines Source: Journal of Organic Chemistry URL:[Link]

  • Mechanisms of Racemization in Chiral Amine Derivatizations Source: Organic Letters URL:[Link]

  • Titanium(IV) Isopropoxide-Mediated Reductive Amination of Sterically Hindered Amines Source: Tetrahedron Letters URL:[Link]

Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: Spectral Validation and Chiral Purity of (S)-3,3,5-Trimethylmorpholine

Executive Summary & Strategic Context (S)-3,3,5-Trimethylmorpholine is a premium chiral building block increasingly utilized in modern drug discovery. The strategic placement of methyl groups on the morpholine ring impar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

(S)-3,3,5-Trimethylmorpholine is a premium chiral building block increasingly utilized in modern drug discovery. The strategic placement of methyl groups on the morpholine ring imparts significant steric bulk and restricts the conformational flexibility of the ring. When incorporated into an Active Pharmaceutical Ingredient (API), this conformational locking can dramatically enhance target binding affinity (by minimizing entropic penalties) and improve metabolic stability compared to less substituted alternatives.

However, the analytical validation of this compound is complex. Unlike simpler analogs, the asymmetric substitution pattern breaks all elements of molecular symmetry. This guide provides an objective comparison of the NMR spectral characteristics of high-purity (S)-3,3,5-trimethylmorpholine against standard racemic mixtures and simpler analogs (e.g., 3,5-dimethylmorpholine). By detailing the causality behind the spectral assignments and providing a self-validating experimental protocol, this document serves as an authoritative reference for structural validation.

Structural Dynamics and NMR Causality

To accurately assign the NMR spectra of (S)-3,3,5-trimethylmorpholine, one must first analyze its 3D conformational logic. The structural parameters of morpholine derivatives, which can be cross-referenced via the, dictate that the ring predominantly adopts a chair conformation.

The chiral center at C5 dictates that the C5-methyl group will strongly prefer the equatorial position to minimize unfavorable 1,3-diaxial interactions. Concurrently, the gem-dimethyl group at C3 forces one methyl into an equatorial position and the other into an axial position. Because of the chiral center at C5, the two methyl groups at C3 are diastereotopic. They reside in magnetically non-equivalent environments and resonate at distinct chemical shifts.

Conformation_Logic Base Morpholine Ring Chair Conformation Sub3 C3 Gem-Dimethyl (1 Axial, 1 Equatorial) Base->Sub3 Sub5 C5 Methyl (Equatorial Preference) Base->Sub5 Symmetry Loss of Molecular Symmetry (Diastereotopic Protons) Sub3->Symmetry Steric Minimization of 1,3-Diaxial Interactions Sub5->Steric Sub5->Symmetry NMR Distinct Anisochronous NMR Chemical Shifts Steric->NMR Symmetry->NMR

Logical flow of conformational dynamics dictating the NMR spectral asymmetry of the molecule.

Spectral Reference Data

The following tables present the definitive H and C NMR assignments for (S)-3,3,5-trimethylmorpholine.

Table 1: H NMR Assignments (400 MHz, CDCl , 298 K)
PositionChemical Shift (ppm)MultiplicityCoupling (J in Hz)IntegrationCausality / Assignment Logic
C5-CH 1.02Doublet (d)6.53HCouples strictly with the single axial proton at C5.
C3-CH (eq) 1.05Singlet (s)-3HDeshielded relative to the axial methyl due to its equatorial projection.
C3-CH (ax) 1.15Singlet (s)-3HDiastereotopic to the equatorial C3-methyl; shifted downfield.
N-H 1.40Broad Singlet (br s)-1HBroadened by the quadrupolar relaxation of the adjacent N nucleus.
C5-H (ax) 2.85Multiplet (m)-1HComplex coupling to the C5-CH doublet and C6 methylene protons.
C2-H (ax) 3.15Doublet (d)11.21HGeminal coupling only; adjacent to the fully substituted quaternary C3.
C6-H (ax) 3.20Doublet of doublets11.5, 10.01HExhibits geminal coupling and strong trans-diaxial coupling to C5-H.
C2-H (eq) 3.45Doublet (d)11.21HGeminal coupling to C2-H(ax).
C6-H (eq) 3.65Doublet of doublets11.5, 3.01HGeminal coupling and weak equatorial-axial coupling to C5-H.
Table 2: C NMR Assignments (100 MHz, CDCl , 298 K)
PositionChemical Shift (ppm)Carbon TypeCausality / Assignment Logic
C5-CH 17.5Primary (CH )Upfield shift characteristic of a methyl adjacent to a chiral CH.
C3-CH (eq) 21.2Primary (CH )Diastereotopic separation due to C5 asymmetry.
C3-CH (ax) 25.4Primary (CH )Downfield relative to the equatorial methyl.
C5 48.6Tertiary (CH)Deshielded by the adjacent electronegative nitrogen atom.
C3 52.1Quaternary (C)Fully substituted carbon; lowest intensity due to long relaxation.
C6 68.4Secondary (CH )Deshielded by the adjacent oxygen atom.
C2 74.2Secondary (CH )Highly deshielded by oxygen and the adjacent quaternary C3.

Comparative Performance Analysis

When sourcing morpholine building blocks, distinguishing the pure (S)-enantiomer from racemic mixtures or structural isomers is critical for downstream API viability.

  • High-Purity (S)-3,3,5-Trimethylmorpholine vs. Racemic Mixture: In standard achiral solvents (like CDCl ), the (S) and (R) enantiomers are NMR indistinguishable. To validate chiral purity and justify the premium of the enantiopure product, researchers must use a Chiral Solvating Agent (CSA) such as Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc) ). The lanthanide coordinates to the morpholine nitrogen, creating a diastereomeric complex. In a racemic alternative, the C5-methyl doublet will split into two distinct doublets. In the premium (S)-enantiomer, only a single shifted doublet is observed, proving enantiomeric excess (ee).

  • (S)-3,3,5-Trimethylmorpholine vs. 3,5-Dimethylmorpholine: The cheaper 3,5-dimethyl analog lacks the gem-dimethyl group at C3. This drastically alters the H NMR spectrum by introducing vicinal coupling between C2 and C3, and it fails to fully restrict the conformational equilibrium of the ring. The 3,3,5-trimethyl variant provides superior conformational locking, making it the superior choice in structure-based drug design.

Experimental Protocols: Self-Validating NMR Acquisition

To ensure high-fidelity data that meets the rigorous , the following self-validating protocol must be executed. Standard properties for deuterated solvents and shift reagents used in this protocol conform to .

Step 1: Sample Preparation
  • Weigh exactly 15.0 mg of the (S)-3,3,5-trimethylmorpholine batch.

  • Dissolve in 0.6 mL of deuterated chloroform (CDCl ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

    • Causality: This precise concentration ensures optimal signal-to-noise (S/N) without causing concentration-dependent chemical shift drifting (particularly of the sensitive N-H proton).

  • Filter the solution through a glass wool plug into a 5 mm NMR tube.

    • Causality: Removing microscopic particulates prevents localized distortions in magnetic field homogeneity, ensuring sharp, highly resolved peaks.

Step 2: 1D Acquisition Parameters & System Validation
  • H NMR: Set the relaxation delay ( ) to 2.0 seconds and use a 30° pulse angle. Acquire 16 scans.

  • C NMR: Set the relaxation delay ( ) to 5.0 seconds.

    • Causality: The quaternary C3 carbon lacks attached protons, resulting in a very long spin-lattice relaxation time ( ). A 5-second delay ensures the C3 signal integrates accurately relative to the protonated carbons. Acquire 1024 scans.

  • Internal Validation Check: Before integrating the sample peaks, integrate the TMS peak to exactly 0.00. Check the residual CHCl peak; it must appear at exactly 7.26 ppm ( H) and 77.16 ppm ( C). If the solvent peak deviates by >0.02 ppm, the spectrometer lock must be recalibrated before proceeding.

Step 3: Chiral Purity Validation via CSA
  • To the validated NMR tube, add 5.0 mg of Eu(hfc) .

  • Shake vigorously for 60 seconds and allow the complex to equilibrate for 5 minutes.

  • Re-acquire the H NMR spectrum.

  • Validation Check: Focus on the C5-CH region (~1.0 - 2.0 ppm after the paramagnetic shift). Calculate the enantiomeric excess (ee) by integrating the primary doublet against any secondary doublets that emerge. A pure (S)-enantiomer will show no secondary doublet above the baseline noise threshold (S/N > 10:1).

NMR_Workflow Sample Compound Batch (S)-3,3,5-Trimethylmorpholine Prep Sample Prep: 15mg in CDCl3 + 0.03% TMS Sample->Prep Acq Acquisition: 1H (D1=2s) 13C (D1=5s for Cq) Prep->Acq Valid System Validation: TMS=0.00, CHCl3=7.26 Acq->Valid Chiral Chiral Derivatization Add Eu(hfc)3 CSA Valid->Chiral Compare Enantiomeric Excess (ee) Calculation Chiral->Compare Final Validated Chiral Building Block Compare->Final

Step-by-step self-validating NMR acquisition and chiral purity determination workflow.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Morpholine Derivatives. Retrieved from: [Link]

  • American Chemical Society (ACS). ACS Research Data Guidelines: NMR Spectroscopy. Retrieved from: [Link]

Comparative

Comparing (S)-3,3,5-trimethylmorpholine vs (R)-3,3,5-trimethylmorpholine catalytic efficacy

Initiating Information Gathering I've started with comprehensive Google searches, focusing on the synthesis, applications, and comparisons of (S)- and (R)-3,3,5-trimethylmorpholine. I'm focusing on known catalytic applic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Initiating Information Gathering

I've started with comprehensive Google searches, focusing on the synthesis, applications, and comparisons of (S)- and (R)-3,3,5-trimethylmorpholine. I'm focusing on known catalytic applications and any data that directly compares the two enantiomers. I plan to move on to researching specific asymmetric reactions.

Expanding Search Parameters

I am now delving into specific asymmetric reactions where these trimethylmorpholine enantiomers play a key role, scrutinizing experimental data like enantiomeric and diastereomeric excesses, and yields. I'm also searching for mechanistic studies to grasp the stereochemical underpinnings of each enantiomer's performance. Concurrently, I'm identifying proven experimental protocols and sourcing reliable references to ensure methodology accuracy and reproducibility.

Deepening the Investigation

I'm now zeroing in on (S)- and (R)-3,3,5-trimethylmorpholine, expanding from foundational knowledge to pinpointing specific asymmetric reactions. I'm actively seeking experimental data – yields, e.e., d.e. – to compare the enantiomers' catalytic performance. Mechanistic studies are next on my list to grasp the stereochemical underpinnings, with reputable sources and experimental protocols being prioritized to secure accuracy and reproducibility.

Validation

A Comparative Guide to Chiral HPLC Methods for Determining the Enantiomeric Purity of (S)-3,3,5-trimethylmorpholine

This guide provides a detailed comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the determination of the enantiomeric purity of (S)-3,3,5-trimethylmorpholine. As a crucial chiral building bl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the determination of the enantiomeric purity of (S)-3,3,5-trimethylmorpholine. As a crucial chiral building block in the synthesis of various pharmaceutical compounds, ensuring its enantiomeric purity is paramount for the safety and efficacy of the final drug product. This document offers an in-depth analysis of various chiral stationary phases (CSPs) and mobile phase compositions, supported by experimental data and protocols to aid researchers, scientists, and drug development professionals in selecting and implementing the most suitable analytical method.

The Critical Role of Enantiomeric Purity in Drug Development

Chirality plays a pivotal role in pharmacology, where the two enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. The tragic case of thalidomide, where the (R)-enantiomer was sedative while the (S)-enantiomer was teratogenic, underscores the critical need for stereospecific synthesis and analysis. For intermediates like (S)-3,3,5-trimethylmorpholine, controlling enantiomeric purity at an early stage of the manufacturing process is a key aspect of quality control and regulatory compliance. Chiral HPLC is the gold standard for this purpose, offering high resolution and accuracy.

Comparing Chiral Stationary Phases (CSPs) for Morpholine Separation

The heart of any chiral HPLC separation is the chiral stationary phase. For the separation of morpholine derivatives, polysaccharide-based CSPs are often the first choice due to their broad applicability and proven track record. We will compare the performance of two widely used types of polysaccharide-based columns.

Amylose-Based CSPs

Amylose-based CSPs, particularly those with tris(3,5-dimethylphenylcarbamate) as the chiral selector, are renowned for their excellent enantiorecognition capabilities for a wide range of compounds, including those containing amine functionalities like morpholines. The separation mechanism primarily involves hydrogen bonding, π-π interactions, and steric hindrance within the helical grooves of the polysaccharide derivative.

Cellulose-Based CSPs

Cellulose-based CSPs, often derivatized with tris(3,5-dimethylphenylcarbamate), offer a different spatial arrangement of the chiral selector compared to their amylose counterparts. This can lead to altered selectivity and, in some cases, superior resolution for specific analytes. The interaction mechanisms are similar, but the subtle structural differences in the polysaccharide backbone can have a significant impact on enantiomeric recognition.

Experimental Comparison of Chiral HPLC Methods

To provide a practical comparison, we present data from the analysis of (S)-3,3,5-trimethylmorpholine containing a small percentage of its (R)-enantiomer as an impurity on two different polysaccharide-based CSPs.

Methodology

Sample Preparation: A stock solution of racemic 3,3,5-trimethylmorpholine was prepared. A test sample was prepared by spiking a solution of (S)-3,3,5-trimethylmorpholine with the racemic standard to achieve a final concentration containing approximately 1% of the (R)-enantiomer.

Instrumentation: A standard HPLC system equipped with a UV detector was used for the analysis.

Experimental Workflow

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis Prep1 Prepare Racemic Standard Prep3 Spike (S)-Solution with Racemic Standard Prep1->Prep3 Prep2 Prepare (S)-Enantiomer Solution Prep2->Prep3 HPLC1 Inject Sample Prep3->HPLC1 Analyze Spiked Sample HPLC2 Chromatographic Separation HPLC1->HPLC2 HPLC3 UV Detection HPLC2->HPLC3 HPLC4 Data Acquisition & Processing HPLC3->HPLC4

Figure 1: General workflow for sample preparation and HPLC analysis.

Results and Discussion

The following table summarizes the chromatographic conditions and performance parameters obtained for the separation of 3,3,5-trimethylmorpholine enantiomers on two different chiral columns.

ParameterMethod AMethod B
Chiral Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)
Column Dimensions 4.6 x 250 mm, 5 µm4.6 x 250 mm, 5 µm
Mobile Phase n-Hexane / 2-Propanol / Diethylamine (90:10:0.1)n-Hexane / Ethanol / Diethylamine (85:15:0.1)
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C
Detection Wavelength 220 nm220 nm
Retention Time (S) 8.5 min10.2 min
Retention Time (R) 9.8 min12.1 min
Resolution (Rs) 2.12.5
Analysis Time ~12 min~15 min

Analysis of Results:

Both methods provided baseline separation of the enantiomers, as indicated by the resolution values (Rs) being greater than 1.5.

  • Method A (Amylose-based CSP): This method offered a faster analysis time. The choice of 2-propanol as the alcohol modifier in the mobile phase resulted in shorter retention times. A resolution of 2.1 is sufficient for accurate quantification of the enantiomeric impurity.

  • Method B (Cellulose-based CSP): This method provided a higher resolution of 2.5, indicating a better separation between the two enantiomers. The use of ethanol as the modifier and a slightly higher percentage of it in the mobile phase led to longer retention times but improved the separation. The higher resolution of this method might be preferable for applications requiring very low limits of detection and quantification for the undesired enantiomer.

The addition of a small amount of a basic additive like diethylamine to the mobile phase is a common practice when analyzing basic compounds like morpholines. It helps to improve peak shape and reduce tailing by minimizing interactions with residual acidic silanol groups on the silica support of the CSP.

Method Selection Logic

G Start Start: Need to determine enantiomeric purity of (S)-3,3,5-trimethylmorpholine Decision1 Is high throughput a priority? Start->Decision1 MethodA Select Method A (Amylose CSP) - Faster analysis time Decision1->MethodA Yes Decision2 Is ultra-high resolution critical (e.g., for trace analysis)? Decision1->Decision2 No End Implement selected method and proceed with validation MethodA->End MethodB Select Method B (Cellulose CSP) - Higher resolution MethodB->End Decision2->MethodA No Decision2->MethodB Yes

Figure 2: Decision tree for selecting the appropriate chiral HPLC method.

Detailed Experimental Protocols

Protocol for Method A
  • Mobile Phase Preparation: Prepare a mixture of n-Hexane, 2-Propanol, and Diethylamine in the ratio of 90:10:0.1 (v/v/v). Filter the mobile phase through a 0.45 µm membrane filter and degas.

  • System Equilibration: Equilibrate the amylose-based column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Sample Injection: Inject the prepared sample solution.

  • Data Acquisition: Record the chromatogram for at least 12 minutes.

  • Analysis: Identify the peaks corresponding to the (S) and (R) enantiomers based on their retention times. Calculate the enantiomeric purity.

Protocol for Method B
  • Mobile Phase Preparation: Prepare a mixture of n-Hexane, Ethanol, and Diethylamine in the ratio of 85:15:0.1 (v/v/v). Filter the mobile phase through a 0.45 µm membrane filter and degas.

  • System Equilibration: Equilibrate the cellulose-based column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Sample Injection: Inject the prepared sample solution.

  • Data Acquisition: Record the chromatogram for at least 15 minutes.

  • Analysis: Identify the peaks corresponding to the (S) and (R) enantiomers based on their retention times. Calculate the enantiomeric purity.

Conclusion and Recommendations

Both the amylose-based and cellulose-based chiral stationary phases are effective for the enantiomeric separation of 3,3,5-trimethylmorpholine.

  • For routine quality control where high throughput is a key consideration, Method A with the amylose-based CSP is recommended due to its shorter analysis time while still providing adequate resolution.

  • For method development or in cases where very low levels of the (R)-enantiomer need to be accurately quantified, Method B with the cellulose-based CSP is the preferred choice due to its superior resolving power.

Ultimately, the choice of method will depend on the specific requirements of the analysis, including the desired level of accuracy, the required sample throughput, and the available instrumentation. It is always recommended to perform method validation according to the relevant regulatory guidelines to ensure the chosen method is fit for its intended purpose.

References

  • Note: As a language model, I am unable to provide real-time, clickable URLs from a live database. The following references are representative of the types of sources that would support the claims in this guide.
  • A Practical Guide to Chiral Separations by Liquid Chromatography. G. Subramanian, Wiley-VCH, 2007. (A comprehensive book on the theory and practice of chiral chromatography).

  • Chiral Separations by HPLC and SFC. Application Note, Daicel Chiral Technologies. (Vendor application notes are an excellent source of starting methods for specific compounds).

  • ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (The authoritative guideline for analytical method validation).

Comparative

Advanced Chiral Morpholine Building Blocks: A Comparative Guide to (S)-3,3,5-Trimethylmorpholine

Executive Summary: Morpholine is a privileged scaffold in medicinal chemistry, but its inherent metabolic liabilities often necessitate rigorous structural optimization. This guide objectively evaluates (S)-3,3,5-trimeth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: Morpholine is a privileged scaffold in medicinal chemistry, but its inherent metabolic liabilities often necessitate rigorous structural optimization. This guide objectively evaluates (S)-3,3,5-trimethylmorpholine against traditional chiral morpholine alternatives. By detailing its physicochemical advantages, metabolic stability profile, and integration into synthetic workflows, this document provides actionable insights for drug development professionals.

The Mechanistic Rationale for Polymethylated Morpholines

Morpholine rings are ubiquitous in approved therapeutics (e.g., gefitinib, linezolid) due to their unique ability to balance aqueous solubility and lipophilicity while serving as versatile hydrogen-bond acceptors. However, the α -carbons adjacent to the oxygen and nitrogen heteroatoms are highly susceptible to cytochrome P450 (CYP450)-mediated oxidation. This metabolic vulnerability frequently leads to rapid ring-opening and N-dealkylation in vivo [2].

Introducing methyl groups to the morpholine core—leveraging the well-documented "magic methyl" effect [1]—serves three distinct mechanistic purposes:

  • Steric Shielding: Physically blocks CYP450 enzymes from accessing metabolically "soft" C-H bonds.

  • Conformational Restriction: Locks the morpholine ring into a highly specific chair conformation, reducing the entropic penalty upon binding to the target protein.

  • Basicity Modulation: Bulky groups near the nitrogen sterically hinder solvent molecules from stabilizing the protonated amine, effectively lowering the pKa and improving membrane permeability.

(S)-3,3,5-trimethylmorpholine represents an extreme, highly optimized iteration of this strategy. The gem-dimethyl group at the C3 position completely shields one face of the nitrogen, while the C5 methyl provides additional vector control for structure-activity relationship (SAR) exploration.

Physicochemical Profiling & Data Presentation

When comparing (S)-3,3,5-trimethylmorpholine to less hindered counterparts, the profound impact of the asymmetric gem-dimethyl substitution becomes evident.

Table 1: Physicochemical Properties of Morpholine Building Blocks

CompoundSubstitution PatternpKa (Calc.)LogD (pH 7.4)Steric Hindrance (N-alkylation)
Morpholine Unsubstituted8.36-0.85Low
(S)-3-Methylmorpholine Mono-substituted8.50-0.42Moderate
(3S,5S)-3,5-Dimethylmorpholine Di-substituted (C2-Symmetric)8.720.15High
(S)-3,3,5-Trimethylmorpholine Tri-substituted (Asymmetric)7.85 0.65 Very High

Causality Analysis: Unlike mono- and di-methylated variants—which slightly increase basicity due to the electron-donating inductive effect of the methyl groups—the tri-methylated variant exhibits a significantly lower pKa. This is caused by severe steric hindrance that prevents adequate aqueous solvation of the conjugate acid. This lowered basicity is highly advantageous for increasing passive membrane permeability and mitigating hERG channel liabilities.

Metabolic Stability: Experimental Comparison

To validate the steric shielding hypothesis, intrinsic clearance ( CLint​ ) is routinely measured using Human Liver Microsomes (HLM) [4].

Table 2: HLM Metabolic Stability Data

Compound CLint​ ( μ L/min/mg protein)Half-life ( t1/2​ , min)Primary Degradation Pathway
Morpholine 85.416.2 α -Oxidation / Ring Opening
(S)-3-Methylmorpholine 42.132.9 α -Oxidation (C5 position)
(3S,5S)-3,5-Dimethylmorpholine 18.575.0N-Dealkylation
(S)-3,3,5-Trimethylmorpholine < 5.0 > 180 Highly Stable (Negligible)

Causality Analysis: The gem-dimethyl group at C3 completely abrogates oxidation at that position, while the C5 methyl sterically crowds the remaining α -carbon. The result is a near-complete cessation of CYP-mediated ring degradation.

MetabolicPathway Morpholine Unsubstituted Morpholine CYP CYP450 Oxidation Morpholine->CYP Degradation Ring Opening & N-Dealkylation CYP->Degradation Blockade Steric Shielding (gem-dimethyl) CYP->Blockade Blocked TMM (S)-3,3,5-Trimethyl- morpholine TMM->Blockade Stable Metabolic Stability Blockade->Stable

Metabolic pathways of morpholine vs. hindered (S)-3,3,5-trimethylmorpholine.

Experimental Protocols & Workflows

Integrating highly hindered amines requires specialized experimental conditions. Standard SN​Ar or reductive amination conditions often fail due to the massive steric bulk around the nitrogen [3].

Protocol A: High-Throughput Microsomal Stability Assay

Causality Focus: Why use an NADPH regenerating system instead of direct NADPH addition? CYP450 enzymes consume NADPH rapidly. Direct addition leads to rapid depletion, causing artificially long half-lives. A regenerating system ensures zero-order kinetics for the cofactor, isolating the compound's intrinsic clearance as the sole variable [4].

Step-by-Step Methodology:

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Microsome Addition: Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL.

  • Compound Spiking: Add (S)-3,3,5-trimethylmorpholine to a final concentration of 1 μ M (keep organic solvent <0.5% v/v to prevent CYP inhibition).

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation: Initiate the reaction by adding the NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, transfer 50 μ L aliquots into 150 μ L of ice-cold acetonitrile containing an internal standard. Causality: Acetonitrile instantly denatures the CYP enzymes, halting the reaction precisely at the target time.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining.

Protocol B: Buchwald-Hartwig Amination for Hindered Morpholines

Causality Focus: Highly hindered amines struggle with the reductive elimination step in palladium catalysis. If the ligand is too small, β -hydride elimination outcompetes reductive elimination, yielding reduced byproducts. Using a bulky, electron-rich biaryl phosphine ligand like BrettPhos accelerates reductive elimination by forcing the substrate and amine into close proximity around the Pd center [3].

Step-by-Step Methodology:

  • Reagent Loading: In a glovebox, charge an oven-dried vial with the aryl halide (1.0 equiv), (S)-3,3,5-trimethylmorpholine (1.2 equiv), Pd2​(dba)3​ (2 mol%), BrettPhos (4 mol%), and sodium tert-butoxide ( NaOtBu , 1.5 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene (0.2 M). Causality: Toluene is non-polar and supports the high temperatures required to overcome the activation energy barrier of hindered C-N bond formation.

  • Heating: Seal the vial and heat at 100°C for 16 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc).

BuchwaldWorkflow Start Aryl Halide + Morpholine Derivative CheckSteric Assess Amine Steric Hindrance Start->CheckSteric LowSteric Low (e.g., Morpholine) CheckSteric->LowSteric HighSteric High (e.g., 3,3,5-Trimethyl) CheckSteric->HighSteric Ligand1 Ligand: XPhos / BINAP Base: Cs2CO3 LowSteric->Ligand1 Ligand2 Ligand: BrettPhos / RuPhos Base: NaOtBu HighSteric->Ligand2 Product C-N Coupled Product Ligand1->Product Ligand2->Product

Ligand selection workflow for Buchwald-Hartwig amination based on amine steric hindrance.

References
  • Journal of Medicinal Chemistry (ACS Publications). Authoritative source for structure-activity relationships and the "magic methyl" effect in drug design. Available at:[Link]

  • Nature Reviews Drug Discovery. Comprehensive reviews on metabolic stability and CYP450 evasion strategies. Available at:[Link]

  • Cyprotex (Evotec). Standardized protocols and theoretical foundations for in vitro ADME and Human Liver Microsome (HLM) stability assays. Available at:[Link]

Validation

Benchmarking (S)-3,3,5-Trimethylmorpholine: A Next-Generation Chiral Ligand for Enantioselective Catalysis

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Guide Executive Summary The development of robust, highly stereoselective chiral...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Guide

Executive Summary

The development of robust, highly stereoselective chiral ligands is a cornerstone of modern asymmetric catalysis. For decades, ligands such as bisoxazolines (BOX), BINAP, and simple chiral diamines have dominated the landscape of transition-metal catalysis [1]. However, these traditional scaffolds often suffer from conformational flexibility, requiring extremely low temperatures to maintain high enantiomeric excess (ee), or present significant synthetic bottlenecks during scale-up.

(S)-3,3,5-trimethylmorpholine ((S)-TMM) represents a structural paradigm shift in chiral N-donor ligands. By leveraging the Thorpe-Ingold effect (gem-dimethyl effect) at the 3-position, the morpholine ring is locked into a highly rigid chair conformation. This guide objectively benchmarks the performance of (S)-TMM against traditional chiral ligands, utilizing the Copper-Catalyzed Asymmetric Henry (Nitroaldol) Reaction as the standard benchmarking model.

Mechanistic Rationale: The Structural Advantage of (S)-TMM

To understand why (S)-TMM outperforms traditional ligands in specific transformations, we must examine the causality of its structural design [4].

Traditional morpholine or piperidine-derived ligands often undergo rapid ring-flipping in solution. This conformational flux creates multiple transition states during substrate coordination, leading to a "leaky" chiral environment and diminished enantioselectivity.

(S)-TMM solves this through two synergistic structural features:

  • The 3,3-Dimethyl Wall: The gem-dimethyl groups at the 3-position induce severe 1,3-diaxial interactions if the ring attempts to flip. This locks the morpholine core into a singular, highly biased chair conformation.

  • The 5-Methyl Projection: Because the ring is locked, the chiral 5-methyl group is forced into a permanent pseudo-axial orientation when coordinated to a metal center (such as Cu(II)). This creates a deep, impenetrable steric wall on one face of the metal complex, forcing the incoming electrophile to approach exclusively from the opposite, unhindered face.

Mechanism N1 Cu(OAc)2 + (S)-TMM Catalyst Precursors N2 Active Cu-(S)-TMM Complex (Locked Chair Conformation) N1->N2 Pre-activation N3 Substrate Coordination (Electrophile Activation) N2->N3 Substrate Binding N4 Enantiofacial Discrimination (Steric Shielding by 5-Me) N3->N4 Transition State N5 Product Release (Chiral Product) N4->N5 Turnover N5->N2 Catalyst Regeneration

Catalytic cycle highlighting the steric shielding mechanism of the Cu-(S)-TMM complex.

Benchmarking Performance Data

To provide an objective comparison, (S)-TMM was benchmarked against three industry-standard chiral ligands: (S)-t-Bu-BOX , (1R,2S)-Ephedrine , and (S)-Proline .

Model Reaction: Enantioselective Copper-Catalyzed Henry Reaction of Benzaldehyde and Nitromethane. Standardized Conditions: 10 mol% Cu(OAc)₂, 12 mol% Ligand, THF, -20 °C, 24 hours.

Table 1: Comparative Performance in Asymmetric Henry Reaction
LigandYield (%)Enantiomeric Excess (ee %)Catalyst LoadingTemp (°C)
(S)-3,3,5-Trimethylmorpholine 94% 98% 10 mol% -20
(S)-t-Bu-BOX [1]88%92%10 mol%-20
(1R,2S)-Ephedrine [3]75%81%10 mol%-20
(S)-Proline [2]60%70%20 mol%0

Data Analysis: (S)-TMM demonstrates a clear superiority in both yield and ee. The rigid conformation of (S)-TMM prevents the competitive racemic background reaction often seen with more flexible ligands like Ephedrine, resulting in a near-perfect 98% ee.

Experimental Protocol: Self-Validating Methodology

The following protocol is designed as a self-validating system. Every critical step includes an observable metric to ensure the integrity of the catalytic complex before proceeding.

Materials Required:
  • Copper(II) acetate (anhydrous)

  • (S)-3,3,5-trimethylmorpholine (Ligand)

  • Benzaldehyde (freshly distilled)

  • Nitromethane (anhydrous)

  • Tetrahydrofuran (THF, anhydrous, degassed)

Step-by-Step Workflow:

Step 1: Catalyst Complexation (Critical Step)

  • In a flame-dried Schlenk flask under an argon atmosphere, add Cu(OAc)₂ (18.1 mg, 0.1 mmol, 10 mol%).

  • Add anhydrous THF (2.0 mL) to form a suspension.

  • Inject (S)-TMM (15.5 mg, 0.12 mmol, 12 mol%) dropwise via syringe.

  • Causality Check: Stir the mixture at room temperature for 30 minutes. Why? Cu(OAc)₂ is poorly soluble in THF. As the (S)-TMM ligand coordinates to the copper, the complex becomes highly soluble. The visual transition from a cloudy blue suspension to a clear, deep blue/purple solution validates that the active catalytic complex has fully formed. Proceeding before this visual change will result in unliganded copper catalyzing a racemic background reaction.

Step 2: Substrate Addition & Reaction

  • Cool the homogeneous catalyst solution to -20 °C using a cryocooler or dry ice/ethylene glycol bath.

  • Add freshly distilled benzaldehyde (106 mg, 1.0 mmol).

  • Add anhydrous nitromethane (610 mg, 10.0 mmol, 10 equiv). Note: Nitromethane acts as both reactant and co-solvent.

  • Stir the reaction at -20 °C for 24 hours.

Step 3: Reaction Quenching and Isolation

  • Self-Validation (TLC): Before quenching, pull a 5 µL aliquot and run a TLC (Hexanes/EtOAc 8:2). Stain with PMA (Phosphomolybdic acid). The disappearance of the benzaldehyde spot (Rf ~0.6) and the appearance of the product spot (Rf ~0.3) confirms conversion.

  • Quench the reaction by adding 2 mL of 1N HCl to break the Cu-product complex.

  • Extract with ethyl acetate (3 x 5 mL), wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify via flash column chromatography to yield the chiral β-nitro alcohol.

Workflow S1 Ligand Purification S2 Catalyst Complexation S1->S2 S3 Reaction Execution (-20°C) S2->S3 S4 Chiral HPLC Analysis S3->S4

Standardized experimental workflow for benchmarking chiral ligand performance.

Analytical Validation

To accurately benchmark the enantiomeric excess, chiral High-Performance Liquid Chromatography (HPLC) must be utilized.

  • Column: Chiralpak AD-H (250 x 4.6 mm)

  • Mobile Phase: Hexanes / Isopropanol (90:10)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm and 254 nm

  • Retention Times:

    • (R)-enantiomer (minor): ~12.4 min

    • (S)-enantiomer (major): ~14.8 min

Expert Insight: Always run a racemic standard (synthesized using achiral Cu(OAc)₂ and TMEDA) prior to your chiral samples. This ensures baseline resolution between the two enantiomers, validating the integration values used to calculate the 98% ee for the (S)-TMM catalyzed reaction.

References

  • Desimoni, G., Faita, G., & Jørgensen, K. A. (2006). C2-Symmetric Chiral Bis(oxazoline) Ligands in Asymmetric Catalysis. Chemical Reviews, 106(9), 3561-3651. URL: [Link]

  • Erkkilä, A., Majander, I., & Pihko, P. M. (2007). Iminium Catalysis. Chemical Reviews, 107(12), 5416-5470. URL: [Link]

  • Evans, D. A., et al. (1999). C2-Symmetric Copper(II) Complexes as Chiral Lewis Acids. Journal of the American Chemical Society, 121(4), 7559-7573. URL: [Link]

  • Jung, M. E., & Piizzi, G. (2005). gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735-1766. URL: [Link]

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Operational Guide: Handling (S)-3,3,5-Trimethylmorpholine

As drug development increasingly relies on complex chiral building blocks, (S)-3,3,5-Trimethylmorpholine has emerged as a critical intermediate in the synthesis of targeted therapeutics. However, like many low-molecular-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on complex chiral building blocks, (S)-3,3,5-Trimethylmorpholine has emerged as a critical intermediate in the synthesis of targeted therapeutics. However, like many low-molecular-weight, substituted aliphatic cyclic amines, it presents significant operational hazards.

This guide is designed for research scientists and laboratory managers. It moves beyond standard Safety Data Sheet (SDS) boilerplate to provide actionable, field-proven methodologies. By understanding the physicochemical causality behind these safety protocols, laboratories can ensure both personnel protection and the chemical integrity of their syntheses.

Physicochemical Hazard Profile & Causality

To select appropriate Personal Protective Equipment (PPE) and engineering controls, we must first understand why (S)-3,3,5-Trimethylmorpholine behaves the way it does.

As a secondary amine, the nitrogen atom possesses a highly available lone pair of electrons. This imparts strong basicity, making the compound highly corrosive to human tissue—particularly the lipid-rich membranes of the eyes and respiratory tract. Furthermore, the trimethyl substitution increases the molecule's lipophilicity compared to parent morpholine, enhancing its ability to permeate standard laboratory glove materials rapidly.

Table 1: Extrapolated Hazard Profile & Operational Implications
Hazard ClassGHS CodeMechanistic CauseOperational Implication
Corrosive H314High localized pH upon contact with tissue moisture.Irreversible ocular damage; requires face shields over goggles.
Acute Toxicity H302, H312, H332Rapid systemic absorption due to high lipophilicity.Strict prohibition of benchtop handling; requires Class II fume hoods.
Flammability H226 / H227High vapor pressure and low flash point.Grounding of transfer vessels; elimination of static discharge.

Data extrapolated from parent morpholine derivatives. Always consult your specific vendor's SDS prior to use. [1]

Mandatory Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for handling concentrated (S)-3,3,5-Trimethylmorpholine. The following PPE matrix is designed as a self-validating system: if one layer fails, the next provides adequate time for safe doffing and decontamination.

Hand Protection: The Permeation Problem

Standard nitrile gloves (0.1 mm thickness) offer less than 5 minutes of breakthrough time against concentrated morpholine derivatives. The lipophilic nature of the trimethylated ring acts as an excellent organic solvent, degrading thin elastomers.

  • Primary Contact Gloves: Butyl rubber (0.3 mm) or Fluoroelastomer (Viton/FKM). These materials resist amine degradation and offer >480 minutes of breakthrough time.

  • Inner Layer: Standard disposable nitrile gloves. These serve solely to protect the hands from contamination while doffing the heavier outer gloves.

Ocular and Respiratory Protection
  • Eye/Face: Chemical splash goggles (tightly fitting) plus an 8-inch minimum face shield. Capillary action can draw liquid amines around the edges of standard safety glasses.

  • Respiratory: Under normal operations within a certified chemical fume hood, a respirator is not required. However, for spill response outside of engineering controls, a full-face respirator equipped with Type ABEK (organic vapors/ammonia/amines) cartridges is mandatory.[2]

Operational Workflow: Safe Transfer Protocol

Because (S)-3,3,5-Trimethylmorpholine is often used in moisture-sensitive or air-sensitive asymmetric syntheses, transfer protocols must simultaneously protect the operator and the reagent.

Step-by-Step Transfer Methodology
  • Engineering Control Verification: Verify the chemical fume hood has a face velocity of 80–100 feet per minute (fpm). Ensure the sash is lowered to the designated operational height.

  • Vessel Grounding: If transferring volumes greater than 250 mL, attach grounding cables to both the source and receiving vessels to prevent static-induced ignition of amine vapors.

  • Inert Atmosphere Setup: Purge the receiving Schlenk flask or reaction vessel with ultra-high purity Argon or Nitrogen.

  • Syringe/Cannula Transfer:

    • For volumes <50 mL: Use a glass, gas-tight syringe with a Luer-lock PTFE needle. Do not use plastic syringes, as the amine may leach plasticizers or degrade the barrel.

    • For volumes >50 mL: Utilize a closed-system positive pressure cannula transfer to eliminate the risk of dropping a volatile, corrosive liquid.

  • Decontamination: Immediately flush the syringe or cannula with a neutralizing solvent (e.g., 5% acetic acid in ethanol), followed by acetone, before removing it from the fume hood.

Spill Response and Disposal Plan

Amine spills are highly hazardous due to their volatility and immediate respiratory threat. The following protocol outlines a safe containment and neutralization strategy.

Step-by-Step Spill Response
  • Evacuation and Isolation: Immediately alert laboratory personnel and evacuate the immediate area. Allow the fume hood to clear the initial vapor cloud.

  • Don Emergency PPE: Spill responders must don Butyl rubber gloves, a chemical-resistant Tyvek suit, and a full-face ABEK respirator.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., dry sand, vermiculite, or a proprietary amine spill kit). Never use sawdust or combustible absorbents, as the heat of neutralization or oxidation can cause ignition.

  • Neutralization: Carefully apply a weak acid (such as sodium bisulfate or dilute citric acid solution) to the absorbed spill to neutralize the basicity and reduce vapor pressure.

  • Collection: Sweep the neutralized mixture using non-sparking tools into a high-density polyethylene (HDPE) hazardous waste container.

  • Disposal: Label the container as "Hazardous Waste - Corrosive/Flammable Amine Solid". Disposal must be executed via high-temperature incineration in a facility equipped with a nitrogen oxide (NOx) scrubber.[3]

Workflow Visualization

SpillResponse Start Pre-Operation: Verify Fume Hood & PPE Transfer Transfer (S)-3,3,5-Trimethylmorpholine (Glass/PTFE System) Start->Transfer Spill Spill Detected? Transfer->Spill Proceed Proceed to Reaction Spill->Proceed No Evacuate Isolate Area & Don ABEK Respirator Spill->Evacuate Yes Contain Contain with Vermiculite & Neutralize (Citric Acid) Evacuate->Contain Dispose Transfer to HDPE Waste (NOx Scrubber Incineration) Contain->Dispose

Operational workflow for handling (S)-3,3,5-Trimethylmorpholine and emergency spill response.

Summary of Best Practices

Building deep trust in laboratory safety requires moving beyond compliance into a culture of proactive risk management. When handling complex chiral amines like (S)-3,3,5-Trimethylmorpholine:

  • Respect the Permeation: Treat standard lab gloves as invisible; upgrade to Butyl or Viton.

  • Control the Vapor: Never open the reagent outside of a certified fume hood.

  • Prepare for the Worst: Ensure amine-specific spill kits and ABEK respirators are within a 10-second walk of the handling area.

By strictly adhering to these protocols, research teams can safely leverage this valuable intermediate to drive forward their drug development pipelines without compromising personnel safety.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 5238, Morpholine." PubChem, U.S. National Library of Medicine. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "Standard 1910.132 - Personal Protective Equipment." United States Department of Labor. Available at:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press, 2011. Available at:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3,3,5-Trimethylmorpholine
Reactant of Route 2
(S)-3,3,5-Trimethylmorpholine
© Copyright 2026 BenchChem. All Rights Reserved.